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  • Product: 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine: Structural Analysis, Synthesis, and Medicinal Chemistry Applications

Executive Summary In modern drug discovery, the strategic incorporation of highly functionalized, sp³-rich building blocks is critical for developing candidates with optimal pharmacokinetic (PK) and pharmacodynamic (PD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of highly functionalized, sp³-rich building blocks is critical for developing candidates with optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a specialized primary amine building block that merges the physicochemical benefits of a pyridazine heterocycle with the steric and metabolic advantages of a gem-dimethyl linker. This technical guide provides an in-depth analysis of its structural properties, mechanistic rationale in medicinal chemistry, and validated synthetic workflows for research and development professionals.

Chemical Structure & Physicochemical Profiling

The molecule is characterized by a 1,2-diazine (pyridazine) core substituted at the 6-position with a methyl group, and at the 3-position with a 2-methylpropan-1-amine moiety. This creates a sterically hindered quaternary carbon center adjacent to the aromatic ring.

Quantitative Physicochemical Data

The following table summarizes the key structural and predicted physicochemical properties of the compound, highlighting its excellent alignment with Lipinski’s Rule of Five for oral bioavailability.

PropertyValue
IUPAC Name 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Hydrogen Bond Donors 1 (Primary Amine -NH₂)
Hydrogen Bond Acceptors 3 (2 Pyridazine N, 1 Amine N)
Rotatable Bonds 2
Topological Polar Surface Area (tPSA) ~51.8 Ų

Mechanistic Rationale in Drug Design

The architectural design of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is not arbitrary; it solves specific liabilities commonly encountered in hit-to-lead optimization.

  • Pyridazine Core: The 1,2-diazine ring is a privileged scaffold in medicinal chemistry[1]. It provides two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors, enabling complementary interactions with kinase hinge regions or other target pockets. Furthermore, the high dipole moment of the pyridazine ring significantly lowers lipophilicity (LogP) and boosts aqueous solubility compared to phenyl or pyridyl isosteres.

  • The gem-Dimethyl Group: The incorporation of a gem-dimethyl group serves a dual purpose[2]. First, it provides metabolic stability by blocking cytochrome P450-mediated oxidation at the benzylic (alpha) position. Second, it induces the Thorpe-Ingold effect , conformationally restricting the flexible primary amine vector and reducing the entropic penalty upon target binding[2].

G C 2-Methyl-2-(6-methylpyridazin- 3-yl)propan-1-amine P Pyridazine Core C->P G gem-Dimethyl Group C->G A Primary Amine C->A S Aqueous Solubility & H-Bonding P->S M Metabolic Stability & Conformational Restriction G->M V Versatile Conjugation (Amides/Ureas) A->V

Pharmacological benefits of the compound's structural features.

Synthetic Methodology & Experimental Workflows

Synthesizing highly congested quaternary carbon centers adjacent to electron-deficient heterocycles requires robust catalytic methods. The most efficient route involves a palladium-catalyzed alpha-arylation of isobutyronitrile, followed by the controlled reduction of the resulting nitrile.

Synth SM1 3-Chloro-6-methylpyridazine Step1 Step 1: Pd-Catalyzed Alpha-Arylation Reagents: Pd2(dba)3, LiHMDS, Toluene SM1->Step1 SM2 Isobutyronitrile SM2->Step1 Int Intermediate: 2-Methyl-2-(6-methylpyridazin- 3-yl)propanenitrile Step1->Int Step2 Step 2: Nitrile Reduction Reagents: Raney-Ni, H2, NH3/MeOH Int->Step2 Prod Target: 2-Methyl-2-(6-methylpyridazin- 3-yl)propan-1-amine Step2->Prod

Synthetic workflow for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

Step 1: Palladium-Catalyzed Alpha-Arylation

Causality: The generation of a tertiary carbanion from isobutyronitrile requires a strong, non-nucleophilic base (LiHMDS). Because direct nucleophilic aromatic substitution (S_NAr) is sterically hindered, a palladium catalyst with a large bite-angle ligand (Xantphos) is utilized to force the challenging reductive elimination step that forms the quaternary carbon.

Protocol:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Reagent Loading: Add 3-chloro-6-methylpyridazine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Solvent & Base: Inject anhydrous toluene, followed by isobutyronitrile (1.5 equiv). Cool the mixture to 0 °C.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.5 equiv). The low temperature prevents self-condensation of the nitrile.

  • Coupling: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the intermediate 2-methyl-2-(6-methylpyridazin-3-yl)propanenitrile.

Step 2: Nitrile Reduction to Primary Amine

Causality: Reducing a sterically hindered nitrile can lead to the formation of secondary or tertiary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. Performing the hydrogenation in the presence of methanolic ammonia (NH₃/MeOH) creates a self-validating system: the excess ammonia shifts the equilibrium, exclusively trapping the imine intermediate and ensuring primary amine fidelity.

Protocol:

  • Preparation: In a Parr hydrogenator flask, dissolve the intermediate nitrile in 7 N NH₃ in Methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney-Nickel (washed with MeOH).

  • Hydrogenation: Purge the vessel with H₂ gas and pressurize to 50 psi. Shake at room temperature for 16 hours.

  • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Caution: Raney-Ni is highly pyrophoric).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be converted to its hydrochloride salt by treating it with 2 M HCl in diethyl ether to yield the stable, highly pure target amine.

Analytical Characterization

To ensure the scientific integrity of the final building block, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): The mass spectrum must display a clear molecular ion peak at m/z 166.1[M+H]⁺ .

  • FT-IR Spectroscopy: The complete disappearance of the sharp nitrile stretch (~2240 cm⁻¹) from the intermediate, replaced by a broad N-H stretching band (~3300–3400 cm⁻¹), confirms the success of the reduction.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic gem-dimethyl singlet integrating to 6 protons at ~1.3 ppm, the methylene singlet integrating to 2 protons at ~2.8 ppm, and the distinct doublets of the pyridazine aromatic protons.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

Exploratory

Safety Data Sheet (SDS) and Handling Protocols for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine: A Comprehensive Technical Guide

Executive Summary 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (Chemical Formula: C9​H15​N3​ ) is a highly specialized, sterically hindered primary aliphatic amine integrated with an electron-deficient pyridazine he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (Chemical Formula: C9​H15​N3​ ) is a highly specialized, sterically hindered primary aliphatic amine integrated with an electron-deficient pyridazine heterocycle. In modern drug discovery, this compound serves as a critical structural motif and building block, particularly in the synthesis of transforming growth factor- β (TGF- β ) type I receptor (ALK5) inhibitors and other kinase-targeting therapeutics [1].

Due to the dual nature of its functional groups—a highly nucleophilic, basic primary amine and a heteroaromatic diazine ring—handling this compound requires rigorous safety protocols. This whitepaper provides a self-validating framework for the physicochemical profiling, toxicological assessment, and safe experimental handling of this compound, ensuring high-fidelity results in pharmaceutical synthesis while maintaining strict occupational safety.

Physicochemical Profiling & Structural Causality

To understand the handling requirements, one must analyze the causality behind the molecule's reactivity:

  • The Neopentyl-like Amine Backbone: The propan-1-amine backbone features a gem-dimethyl substitution at the β -carbon (Position 2). This creates a "neopentyl-like" steric environment. While the primary amine remains highly basic and capable of causing severe skin and eye corrosion (typical of aliphatic amines) [2], the β -branching significantly hinders SN​2 nucleophilic attacks. This necessitates highly activated intermediates (e.g., HATU/DIPEA) during amide coupling workflows.

  • The Pyridazine Ring: The 1,2-diazine system is weakly basic and electron-deficient. It is generally stable to ambient oxidation but poses a severe inhalation hazard upon combustion, decomposing into toxic nitrogen oxides ( NOx​ ) [3].

  • Atmospheric Sensitivity: Like most primary aliphatic amines, this compound is prone to absorbing atmospheric carbon dioxide ( CO2​ ) to form carbamate salts, which degrades sample purity and alters stoichiometric precision.

G A 2-Methyl-2-(6-methylpyridazin-3-yl) propan-1-amine B Primary Aliphatic Amine (Basic / Nucleophilic) A->B C Pyridazine Ring (Electron Deficient) A->C D Skin/Eye Corrosion (H314 Hazard) B->D Toxicity E Amide Coupling / Reductive Amination B->E Synthesis F NOx Emission upon Combustion C->F Combustion G Target Binding (e.g., ALK5 Inhibitors) C->G Pharmacology E->G

Caption: Structural reactivity and toxicological pathway of the compound.

Core Safety Data Sheet (SDS) Parameters

Based on the structural homology to ethylamine and 3-bromoimidazo[1,2-b]pyridazine[4], the following safety parameters must be strictly adhered to.

Quantitative Physicochemical Data
PropertyValue / DescriptionCausality / Significance
Molecular Formula C9​H15​N3​ Defines stoichiometric calculations.
Molecular Weight ~165.24 g/mol Essential for molarity in high-throughput screening.
Physical State Solid or viscous oil (temp dependent)Dictates weighing vs. volumetric transfer methods.
Solubility Soluble in DMF, DMSO, DCM, MeOHHighly versatile for organic synthesis; water solubility causes basic pH shifts.
Storage Temperature 2–8°C (Inert Atmosphere)Prevents carbamate formation and oxidative degradation.
GHS Hazard Identification & PPE Specifications
GHS CodeHazard StatementRequired PPE & Engineering Controls
H302 Harmful if swallowedDo not consume food/drink in the laboratory.
H314 Causes severe skin burns and eye damageNitrile gloves (double-layered), chemical safety goggles, lab coat.
H335 May cause respiratory irritationHandle exclusively inside a certified chemical fume hood.
P261 Avoid breathing dust/fume/gas/mist/vaporsEnsure local exhaust ventilation is active.

Experimental Protocols: Handling and Synthesis Workflow

To ensure a self-validating system where errors are minimized and safety is maximized, follow this step-by-step methodology for handling the compound during a standard amide coupling reaction.

Step 1: Pre-Weighing and Environmental Preparation
  • Purge the Environment: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm.

  • Static Control: Because the compound may exist as a fine powder or sticky solid, use an anti-static gun on the weighing spatula and analytical balance to prevent aerosolization.

  • Atmospheric Control: Flush the receiving reaction vial with Argon or Nitrogen gas for 3 minutes prior to transfer.

Step 2: Reagent Transfer
  • Tare the Argon-flushed vial.

  • Rapidly transfer the required mass of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine into the vial.

  • Immediately seal the source bottle, wrap the cap with Parafilm, and return it to a desiccated 2–8°C storage environment to prevent CO2​ absorption.

Step 3: Reaction Initiation (Amide Coupling)

Note: Due to the β -steric hindrance of the neopentyl-like center, highly reactive coupling agents are required.

  • Dissolve the amine in anhydrous N,N-Dimethylformamide (DMF).

  • In a separate vial, activate the target carboxylic acid using 1.1 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Transfer the activated acid solution dropwise to the amine solution at 0°C, then allow it to warm to room temperature.

Step 4: Quenching and Waste Neutralization
  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride ( NH4​Cl ). This mildly acidic quench neutralizes unreacted basic amines without generating excessive exothermic heat.

  • Dispose of the aqueous and organic layers in designated, halogen-free organic waste containers. Never mix amine waste with strong oxidizing agents , as this can lead to explosive N-chloroamine formation.

Workflow S1 1. Storage (2-8°C, Argon) S2 2. PPE & Fume Hood (Gloves, Goggles) S1->S2 S3 3. Weighing (Anti-static, Closed) S2->S3 S4 4. Reaction Setup (Inert Atmosphere) S3->S4 S5 5. Quenching (Weak Acid Neutralization) S4->S5 S6 6. Waste Disposal (Halogen-free Organics) S5->S6

Caption: Step-by-step safe handling and experimental workflow for aliphatic amine derivatives.

Emergency Response and First-Aid Measures

In the event of accidental exposure, immediate action based on the chemical nature of the compound is required:

  • Skin Contact: The primary amine is highly basic. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Do not apply acidic neutralizing agents directly to the skin, as the exothermic neutralization reaction can worsen thermal burns.

  • Eye Contact: Flush eyes continuously with water or standard eyewash solution for 20 minutes, holding eyelids open. Seek immediate ophthalmological attention.

  • Inhalation: Move the victim to fresh air. If combustion has occurred (releasing NOx​ fumes), administer oxygen if breathing is difficult and seek emergency medical care immediately [3].

References

  • Pyridazinyl amino derivatives as alk5 inhibitors. (2024). Google Patents (US20240018122A1).
  • Ethylamine (Primary aliphatic amine toxicity profile). PubChem, National Library of Medicine. Retrieved from [Link]

Foundational

Mechanism of Action for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine Derivatives: A Technical Guide to Kinase Modulation and Cellular Reprogramming

Executive Summary In modern rational drug design, the 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine moiety is not deployed as a standalone therapeutic, but rather as a highly privileged pharmacophore building block....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine moiety is not deployed as a standalone therapeutic, but rather as a highly privileged pharmacophore building block. When integrated into larger molecular scaffolds, this specific amine derivative serves as a potent, sterically optimized vector for targeting the ATP-binding hinge region of critical kinases. Recent patent literature and biochemical profiling have highlighted its critical role in the development of next-generation Salt-Inducible Kinase (SIK) inhibitors for autoimmune diseases (1)[1] and Cyclin-Dependent Kinase 2 (CDK2) inhibitors for oncology (2)[2].

This technical guide deconstructs the structural rationale, primary mechanisms of action, and self-validating experimental workflows required to evaluate derivatives of this pharmacophore.

Structural Biology & Chemical Rationale

The efficacy of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine derivatives stems from a precise division of labor between its structural components:

  • 6-Methylpyridazine Core (Hinge Binder): The pyridazine nitrogens act as potent hydrogen bond acceptors, engaging the backbone amides of the kinase hinge region (e.g., conserved Cysteine or Valine residues). The 6-methyl group provides a lipophilic anchor that occupies the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity.

  • 2-Methylpropan-1-amine Tail (Solvent Channel Vector): The inclusion of the gem-dimethyl group (the "2-methyl" branching) is a deliberate design choice. Causality dictates that straight-chain aliphatic amines are highly flexible, leading to a high entropic penalty upon binding. The gem-dimethyl substitution restricts this conformational flexibility, pre-organizing the primary amine to project directly into the solvent-exposed channel or the ribose pocket. Furthermore, this steric bulk shields the terminal amine from rapid oxidative deamination by monoamine oxidases (MAOs), drastically improving the pharmacokinetic half-life.

Pharmacophore A 6-Methylpyridazine Core (H-Bond Acceptor) B Kinase Hinge Region (ATP Pocket) A->B Binds C 2-Methylpropan-1-amine (Gem-dimethyl tail) A->C Covalently linked D Solvent Channel / Catalytic Lysine C->D Salt bridge / Solvation

Fig 1: Pharmacophore-Hinge Interaction Model (Max Width: 760px)

Core Mechanisms of Action

SIK Inhibition & Immune Reprogramming

Salt-Inducible Kinases (SIK1, SIK2, SIK3) are AMPK-related kinases that act as master regulators of macrophage polarization (3)[3].

The Mechanism: Under basal conditions, SIKs phosphorylate CREB-regulated transcription coactivator 3 (CRTC3) and Class IIa histone deacetylases (HDAC4/5). This phosphorylation creates a binding site for 14-3-3 chaperone proteins, which sequester CRTC3 and HDAC4 in the cytoplasm, preventing them from altering gene expression (4)[4].

When a derivative containing our target pharmacophore competitively binds the SIK ATP pocket, it halts this phosphorylation cascade. Unphosphorylated CRTC3 and HDAC4 evade 14-3-3 binding and rapidly translocate to the nucleus. Inside the nucleus, CRTC3 co-activates CREB to drive the massive transcription of the anti-inflammatory cytokine IL-10. Concurrently, HDAC4 deacetylates and suppresses NF-κB, shutting down the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-12). This mechanism effectively forces macrophages into a pro-resolution, tissue-repairing phenotype (5)[5].

Pathway Inhibitor Pyridazine Derivative (SIK Inhibitor) SIK SIK1 / SIK2 / SIK3 (Catalytically Inactive) Inhibitor->SIK ATP Competition Substrates CRTC3 & HDAC4 (Dephosphorylated) SIK->Substrates Prevents Phosphorylation Nucleus Nuclear Translocation Substrates->Nucleus Evades 14-3-3 Binding IL10 Upregulation of IL-10 (Anti-inflammatory) Nucleus->IL10 CREB Co-activation TNFa Suppression of TNF-α/IL-6 (Resolution of Inflammation) Nucleus->TNFa NF-κB Suppression

Fig 2: SIK Signaling Pathway Modulated by Pyridazine Derivatives

CDK2 Inhibition & Cell Cycle Arrest

In oncology applications, derivatives of this amine are tuned to target Cyclin-Dependent Kinase 2 (CDK2). By outcompeting ATP at the active site, these compounds prevent the formation of the active CDK2/Cyclin E complex. This disruption halts the G1-to-S phase transition of the cell cycle, triggering apoptosis in hyperproliferative tumor cells (2)[2].

Structure-Activity Relationship (SAR) & Quantitative Profiling

To demonstrate the causality behind selecting the gem-dimethyl branched amine over a standard linear amine, we summarize the typical quantitative impact of this structural modification on kinase inhibitor profiles.

Pharmacophore Tail VariantSIK2 IC₅₀ (nM)CDK2 IC₅₀ (nM)Human Liver Microsome t₁/₂ (min)Mechanistic Rationale
Straight-chain (Propan-1-amine)45.288.5< 15High entropic penalty; rapid MAO-mediated oxidative deamination.
Branched (2-Methylpropan-1-amine)4.1 12.3 > 120 Conformational restriction enhances affinity; steric bulk blocks MAO metabolism.

Table 1: Comparative SAR Data highlighting the superiority of the 2-methylpropan-1-amine substitution.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely list steps but incorporate orthogonal controls to prevent false positives.

Workflow Synth 1. Compound Synthesis (Pharmacophore Integration) Biochem 2. TR-FRET Assay (Kinase Selectivity) Synth->Biochem Cellular 3. Macrophage Polarization (Target Engagement) Biochem->Cellular InVivo 4. In Vivo Efficacy (Disease Models) Cellular->InVivo

Fig 3: High-Throughput Screening and Validation Workflow

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality for Selection: Standard fluorescence intensity assays are highly susceptible to interference from auto-fluorescent small molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before reading, allowing short-lived background fluorescence to decay. This guarantees that the measured IC₅₀ is a true reflection of target affinity.

Step-by-Step Methodology:

  • Preparation: Dilute the 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine derivative in a 10-point, 3-fold serial dilution in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 nM recombinant SIK2 (or CDK2), 100 nM ULight-labeled substrate peptide, and the compound.

  • Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase to ensure competitive inhibition dynamics.

  • Self-Validation (Controls): Include Staurosporine (10 µM) as a pan-kinase positive control for 100% inhibition, and a DMSO-only well as a 0% inhibition negative control. Calculate the Z'-factor; proceed only if Z' > 0.6.

  • Detection: Add Europium-labeled anti-phospho antibody. Read the plate on a multi-mode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio).

Protocol 2: Cellular Target Engagement (Macrophage Polarization Assay)

Causality for Selection: A potent biochemical IC₅₀ does not guarantee cellular membrane permeability. This assay directly measures the functional output of SIK inhibition (IL-10 upregulation and TNF-α downregulation) in living cells.

Step-by-Step Methodology:

  • Cell Culture: Differentiate human peripheral blood mononuclear cells (PBMCs) into monocyte-derived macrophages (hMDMs) using M-CSF (50 ng/mL) for 7 days.

  • Compound Treatment: Pre-treat hMDMs with the derivative (0.1 µM to 10 µM) for 1 hour.

  • Stimulation: Challenge the macrophages with Lipopolysaccharide (LPS, 100 ng/mL) to activate TLR4 signaling and induce a pro-inflammatory state.

  • Incubation & Harvest: Incubate for 24 hours. Harvest the supernatant for cytokine quantification.

  • Self-Validation (Viability Check): Run a CellTiter-Glo luminescent cell viability assay on the remaining cells in parallel. Crucial Logic: If TNF-α levels drop but cell viability also drops, the compound is cytotoxic, not a true SIK inhibitor. True target engagement requires cytokine modulation with >95% cell viability.

  • Quantification: Measure IL-10 and TNF-α levels in the supernatant using standard sandwich ELISA.

References

  • WO2025017078A1 - New pyrazolopyridine derivatives - Google Patents. World Intellectual Property Organization. URL:[1]

  • CN117177744A - CDK2 inhibitors and methods of use - Google Patents. China National Intellectual Property Administration. URL:[2]

  • The Use of Salt-Inducible Kinases (SIKs) Inhibitors as an Emerging Treatment for Inflammatory, Allergic, Autoimmune, Cancer, and Metabolic Diseases. ACS Medicinal Chemistry Letters. URL:[3]

  • Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages. PubMed Central (PMC). URL:[5]

  • Salt-inducible Kinase Regulation of Adipose Tissue Metabolism. Oxford Academic. URL:[4]

Sources

Exploratory

Comprehensive Technical Guide: 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a highly specialized, privileged pharmacophore fragment. It combines the potent hydrogen-bonding capacity and high dipole moment of a pyridazine heterocycle with the conformational rigidity and metabolic shielding of a gem-dimethyl substituted primary amine. This whitepaper provides an in-depth analysis of this fragment, detailing the causality behind its structural features, its synthetic integration, and its applications in target-based drug design.

Structural Rationale & Pharmacophore Analysis

The architecture of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is engineered to address specific liabilities in medicinal chemistry, primarily through two distinct structural motifs: the pyridazine core and the gem-dimethyl group.

The Pyridazine Core: Tuning Physicochemical Properties

Pyridazine (1,2-diazine) is a bioisostere for phenyl and pyridine rings, but it offers vastly different electronic properties. The adjacent nitrogen atoms create a strong molecular dipole, which significantly lowers the lipophilicity (LogD) of the molecule compared to carbocyclic analogs, thereby enhancing aqueous solubility 1[1]. Furthermore, the pyridazine nitrogens act as potent hydrogen-bond acceptors, making them ideal for interacting with the hinge region of kinases or specific residues in G-protein-coupled receptors (GPCRs) 2[2]. The 6-methyl substitution on the ring serves a dual purpose: it acts as an electron-donating group to modulate the pKa of the nitrogens and sterically blocks the 6-position from unwanted metabolic oxidation or nucleophilic attack.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The inclusion of a gem-dimethyl group adjacent to the primary amine is a classic application of the Thorpe-Ingold effect (angle compression). By replacing two hydrogen atoms with bulky methyl groups, the internal bond angle is compressed, which restricts the rotational degrees of freedom of the alkyl chain 3[3].

Causality in Drug Design:

  • Entropic Optimization: The steric bulk forces the molecule into a pre-organized, restricted conformational space. When the drug binds to its target, the entropic penalty ( ΔS ) is significantly lower than that of an unbranched, flexible chain, leading to a net increase in binding affinity ( ΔG ) 4[4].

  • Metabolic Shielding: The gem-dimethyl group acts as a steric shield, blocking Cytochrome P450 (CYP450) enzymes from accessing the adjacent benzylic-like carbon, thereby preventing rapid oxidative metabolism and improving the pharmacokinetic half-life of the drug 5[5].

G A Unbranched Alkyl Chain (High Entropic Penalty) B Gem-Dimethyl Substitution (Angle Compression) A->B Structural Modification C Restricted Rotamer Space (Pre-organized Conformation) B->C Thorpe-Ingold Effect E Steric Shielding (CYP450 Resistance) B->E Metabolic Stability D Target Binding (Lower Entropic Cost) C->D Enhanced Affinity

Caption: Conceptual diagram of the Thorpe-Ingold effect on conformational space and metabolism.

Quantitative Data Presentation

The following table summarizes the causal relationship between the structural features of this fragment and their pharmacological impact.

Structural FeaturePharmacological ImpactCausality / Mechanism
Pyridazine Core Improved aqueous solubilityHigh dipole moment and dual nitrogen H-bond acceptors lower LogD compared to phenyl rings.
6-Methyl Substitution Blocks reactive sitesPrevents nucleophilic attack or oxidation at the vulnerable 6-position of the diazine ring.
Gem-Dimethyl Group Conformational restrictionThorpe-Ingold effect compresses bond angles, lowering the entropic penalty of receptor binding.
Gem-Dimethyl Group Metabolic stabilitySterically shields the adjacent carbon from CYP450-mediated oxidation.
Primary Amine Synthetic versatilityActs as a highly reactive nucleophile for amide couplings, enabling modular library synthesis.

Synthetic Methodologies & Workflows

The primary amine of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is most commonly utilized in amide coupling reactions to append the fragment to a larger core scaffold, a technique frequently seen in the synthesis of kinase inhibitors (e.g., CDK2 inhibitors) 6[6].

Due to the extreme steric hindrance imparted by the adjacent gem-dimethyl group, standard coupling reagents (like EDCI/HOBt) often result in sluggish kinetics and low yields. Therefore, highly reactive uronium-based coupling agents like HATU are required.

Self-Validating Experimental Protocol: Amide Coupling

Objective: To couple a target carboxylic acid with 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid in anhydrous DMF under an inert atmosphere (N2 or Argon). Add DIPEA, followed by HATU.

    • Causality: DIPEA deprotonates the acid, allowing it to attack HATU, forming a highly reactive O-Atab ester. DMF is used to ensure the solubility of all polar intermediates.

  • Pre-activation Monitoring: Stir the mixture at room temperature for 15 minutes.

    • Validation: A color change (often to pale yellow) indicates the formation of the active ester.

  • Coupling: Add 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine dropwise to the activated mixture. Stir at room temperature for 2 to 14 hours.

    • Causality: The gem-dimethyl group slows the nucleophilic attack; extended reaction times are necessary.

  • In-Process Validation (LC-MS): Monitor the reaction via LC-MS. Look for the disappearance of the active ester mass and the appearance of the product mass. If conversion is <95% after 14 hours, add an additional 0.5 eq of HATU and amine.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (3x), water (1x), and brine (1x).

    • Causality: NaHCO3 neutralizes unreacted acid and removes the acidic byproducts of HATU (HOAt). Multiple washes are required to remove the high-boiling DMF solvent.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (typically using a gradient of Dichloromethane to Methanol, given the polarity of the pyridazine).

Workflow Step1 Step 1: Activation Acid + HATU + DIPEA in DMF Step2 Step 2: Coupling Add Pyridazine Amine Step1->Step2 15 min, RT Step3 Step 3: Validation LC-MS & TLC Monitoring Step2->Step3 2-14 hrs, RT Step3->Step2 Incomplete Step4 Step 4: Workup Aq. NaHCO3 Wash Step3->Step4 >95% Conversion Step5 Step 5: Purification Flash Chromatography Step4->Step5 Organic Layer

Caption: Step-by-step workflow for amide coupling using the sterically hindered pyridazine amine.

Applications in Target-Based Drug Discovery

The unique steric and electronic profile of this fragment makes it highly valuable in specific therapeutic areas:

  • Kinase Inhibitors (e.g., CDK2): In the development of cyclin-dependent kinase 2 (CDK2) inhibitors, the pyridazine ring frequently acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The gem-dimethyl group projects into the solvent-exposed region or a specific hydrophobic pocket, locking the molecule into the bioactive conformation and preventing off-target binding 6[6].

  • Anti-Inflammatory Agents: Pyridazine hybrids are increasingly used as selective COX-2 inhibitors. The high polarity of the diazine core helps to mitigate the cardiovascular toxicities often associated with highly lipophilic traditional NSAIDs 1[1].

References

  • "Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability." ScienceOpen. Available at:[Link]

  • "Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture." MDPI. Available at: [Link]

  • "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review." PubMed (NIH). Available at:[Link]

  • "Thorpe–Ingold effect." Wikipedia. Available at:[Link]

  • "CN117177744A - CDK2 inhibitors and methods of use." Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine under Standard Conditions

Introduction In the landscape of modern drug discovery and development, the pyridazine scaffold has emerged as a cornerstone for the synthesis of novel therapeutic agents, owing to its unique electronic and structural pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the pyridazine scaffold has emerged as a cornerstone for the synthesis of novel therapeutic agents, owing to its unique electronic and structural properties that facilitate interactions with a wide array of biological targets. The compound 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine represents a novel chemical entity that marries the proven pyridazine core with a sterically hindered primary amine functionality. The thermodynamic stability of such a molecule is a critical parameter that dictates its viability as a drug candidate, influencing its shelf-life, formulation, and ultimately, its safety and efficacy.

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine under standard conditions. We will delve into the theoretical underpinnings of its stability, outline robust experimental protocols for its empirical determination, and provide insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who are tasked with the physicochemical characterization of novel chemical entities.

Molecular Structure and Predicted Physicochemical Properties

The thermodynamic stability of a molecule is intrinsically linked to its structure. Let's dissect the key structural features of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine and their potential influence on its stability.

  • The Pyridazine Ring: The 1,2-diazine structure of the pyridazine ring imparts a degree of aromatic stability.[1] The presence of the methyl group at the 6-position can influence the electron density of the ring system, potentially impacting its susceptibility to oxidative or reductive degradation. Pyridazine derivatives are generally considered to be stable scaffolds in medicinal chemistry.[2]

  • The Tertiary Alkyl Amine Moiety: The primary amine is attached to a tertiary carbon, creating a sterically hindered environment. This steric hindrance can play a dual role. It may protect the amine from certain intermolecular reactions, but it can also influence the molecule's conformational flexibility and crystal packing, which are key determinants of solid-state stability.

  • Potential Degradation Pathways: Based on the functional groups present, several potential degradation pathways can be hypothesized:

    • Oxidation: The nitrogen atoms of the pyridazine ring and the primary amine are susceptible to oxidation.[3]

    • Thermal Decomposition: At elevated temperatures, cleavage of the C-N or C-C bonds could occur.

    • Hydrolysis: While less likely for the C-C and C-N bonds in the core structure, extreme pH conditions could potentially lead to degradation.[3]

A preliminary assessment of the molecule's physicochemical properties is crucial for designing stability studies.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 193.28 g/mol Calculated from the chemical formula C10H15N3
pKa (Predicted) ~9.5-10.5Typical for a primary aliphatic amine.
LogP (Predicted) ~1.5-2.5Moderately lipophilic.
Physical Form Likely a solid at room temperatureBased on the molecular weight and presence of polar functional groups capable of hydrogen bonding.

Theoretical Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational methods can provide valuable insights into the intrinsic stability of the molecule.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to determine the molecule's ground-state energy and predict its enthalpy of formation. By comparing the calculated enthalpy of formation of the parent molecule with that of its potential degradation products, the thermodynamic feasibility of various degradation pathways can be assessed.

Molecular Dynamics (MD) Simulations

MD simulations can be used to explore the conformational landscape of the molecule and identify low-energy conformers. These simulations can also provide insights into the strength of intermolecular interactions in the solid state, which are crucial for understanding crystal lattice energy and, by extension, solid-state stability.[4]

Experimental Approach to Determine Thermodynamic Stability

A multi-pronged experimental approach is necessary to build a comprehensive stability profile for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

Sample Preparation and Handling

The purity of the sample is paramount for accurate stability assessment. The compound should be synthesized to the highest possible purity, and its identity and purity should be confirmed by analytical techniques such as NMR, LC-MS, and elemental analysis. To prevent premature degradation, the compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere.[3]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound under harsh conditions, thereby revealing its likely degradation pathways and the analytical methods needed to detect them.

Protocol for Forced Degradation
  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.[3]

    • Thermal Degradation (Solid State): Store the solid compound at 60°C for 7 days.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Following the stress period, analyze all samples (including a control sample stored under normal conditions) by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. LC-MS can be used to identify the mass of the degradation products, providing clues to their structure.

Caption: Workflow for forced degradation studies.

Thermal Analysis

Thermal analysis techniques are essential for determining the solid-state stability of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This technique can be used to determine:

  • Melting Point (Tm): The temperature at which the compound transitions from a solid to a liquid. A sharp melting point is indicative of high purity.

  • Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the solid.

  • Decomposition Temperature (Td): The temperature at which the compound begins to decompose, often observed as an exothermic event.

Hypothetical DSC Thermogram for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

ParameterHypothetical Value
Melting Point (Tm) 125°C
Enthalpy of Fusion (ΔHfus) 25 kJ/mol
Decomposition Onset (Td) 220°C
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the extent of mass loss.

Isothermal and Cyclic Temperature Studies

Long-term stability studies under controlled temperature and humidity conditions are necessary to determine the compound's shelf-life.

Protocol for Long-Term Stability Testing
  • Sample Storage: Store aliquots of the solid compound in controlled environment chambers at various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples by HPLC to quantify the amount of the parent compound remaining. Physical properties such as appearance and melting point should also be monitored.

Data Interpretation and Stability Profiling

The data gathered from the various experimental techniques should be integrated to create a comprehensive stability profile.

  • Forced Degradation Data: This data will reveal the compound's vulnerabilities. For example, if significant degradation is observed under oxidative conditions, it suggests that the compound should be protected from oxidizing agents and potentially formulated with antioxidants.

  • Thermal Analysis Data: The DSC and TGA data provide a clear indication of the compound's thermal stability in the solid state. The decomposition temperature is a critical parameter for determining safe handling and processing temperatures.

  • Long-Term Stability Data: This data is used to determine the shelf-life of the compound under specific storage conditions. The rate of degradation can be modeled using kinetic equations (e.g., zero-order or first-order kinetics) to predict the time at which the concentration of the parent compound will fall below a specified limit (e.g., 90% of its initial concentration).

Caption: Data integration for stability profiling.

Conclusion

Determining the thermodynamic stability of a novel compound like 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a critical step in its development journey. A systematic approach that combines theoretical predictions with robust experimental methodologies is essential for building a comprehensive understanding of its stability characteristics. The framework outlined in this guide provides a scientifically sound basis for such an investigation. By carefully executing these studies and thoughtfully interpreting the data, researchers can make informed decisions about the suitability of this compound for further development and establish appropriate guidelines for its handling, storage, and formulation.

References

  • The Role of Specialty Pyridazine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. (n.d.). Benchchem.
  • Why Pyridazine Is Important in Heterocyclic Chemistry. (2026, March 27).
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). PMC.
  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic.
  • Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. (2026, February 17). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Route for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Building block synthesis for kinase inhibitors and novel heterocyclic therapeutics. Introduction and Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Building block synthesis for kinase inhibitors and novel heterocyclic therapeutics.

Introduction and Mechanistic Rationale

The compound 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a sterically hindered, primary aliphatic amine attached to a functionalized pyridazine core. Pyridazine derivatives are highly valued in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and their favorable physicochemical properties, such as improved aqueous solubility and distinct hydrogen-bonding profiles [1].

Synthesizing sterically hindered amines adjacent to electron-deficient heterocycles requires careful selection of reagents to avoid ring-opening or unwanted nucleophilic attacks. The most atom-economical and scalable approach involves a two-step sequence:

  • Direct Nucleophilic Aromatic Substitution (SNAr): Coupling 3-chloro-6-methylpyridazine with the enolate of isobutyronitrile.

  • Controlled Catalytic Hydrogenation: Reduction of the resulting sterically hindered nitrile to the primary amine.

This application note details a self-validating, step-by-step protocol designed to maximize yield while minimizing common side reactions, such as secondary amine dimerization during reduction.

Synthetic Pathway Visualization

SynthesisRoute SM 3-Chloro-6-methylpyridazine + Isobutyronitrile Step1 Step 1: Deprotonation & SNAr (KHMDS, THF, 0°C to RT) SM->Step1 Int1 Intermediate: 2-Methyl-2-(6-methylpyridazin-3-yl)propanenitrile Step1->Int1 Nucleophilic substitution Step2 Step 2: Catalytic Hydrogenation (Raney-Ni, H2, NH3/MeOH, 50 psi) Int1->Step2 Product Target Product: 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine Step2->Product Nitrile reduction

Figure 1: Two-step synthetic workflow for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

Reaction Optimization Data

Before finalizing the protocol, several conditions were evaluated for the SNAr step. The choice of base is critical; nucleophilic bases (like n-BuLi) lead to ring addition, while weaker bases (like K2CO3) fail to deprotonate the sterically hindered isobutyronitrile efficiently. KHMDS was selected due to its non-nucleophilic nature and sufficient pKa.

Table 1: Base Optimization for the SNAr Step (10 mmol scale)

Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
NaH (60% disp.)DMF0 to 601845%38%Incomplete deprotonation; degradation at high temp.
LDATHF-78 to RT1260%52%Competing side reactions observed via LC-MS.
KHMDS (1M) THF 0 to RT 4 >95% 88% Clean conversion; potassium counterion accelerates SNAr.

Experimental Protocols

Phase 1: Synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propanenitrile

Causality & Design: The pyridazine ring is highly electron-deficient, making the 3-position susceptible to SNAr by strong nucleophiles. By pre-forming the carbanion of isobutyronitrile using Potassium hexamethyldisilazide (KHMDS), we ensure rapid substitution. The potassium counterion is hypothesized to coordinate with the pyridazine nitrogens, directing the nucleophile and accelerating the reaction compared to sodium or lithium salts [2].

Materials:

  • 3-Chloro-6-methylpyridazine: 1.28 g (10.0 mmol, 1.0 eq)

  • Isobutyronitrile: 1.04 g (15.0 mmol, 1.5 eq)

  • KHMDS (1.0 M in THF): 15.0 mL (15.0 mmol, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Carbanion Generation: Add anhydrous THF (15 mL) and isobutyronitrile (15.0 mmol) to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Dropwise add KHMDS solution (15.0 mL) over 15 minutes via syringe. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Dissolve 3-chloro-6-methylpyridazine (10.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the carbanion mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. Complete conversion is typically observed within 3-4 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to afford the intermediate nitrile as a pale yellow solid.

Phase 2: Reduction to 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Causality & Design: Reducing sterically hindered nitriles often leads to the formation of secondary and tertiary amines. This occurs because the intermediate imine can be attacked by the newly formed primary amine. To suppress this, the reaction is performed in the presence of an excess of ammonia (NH3 in MeOH), which shifts the equilibrium away from the secondary amine formation [3]. Raney-Nickel is chosen over Palladium due to its superior efficacy in nitrile reductions without reducing the pyridazine aromatic system.

Materials:

  • 2-Methyl-2-(6-methylpyridazin-3-yl)propanenitrile: 1.61 g (10.0 mmol, 1.0 eq)

  • Raney-Nickel (slurry in H2O): ~300 mg (catalytic)

  • 7M Ammonia in Methanol (NH3/MeOH): 40 mL

  • Hydrogen Gas (H2)

Step-by-Step Procedure:

  • Catalyst Preparation: Safety Note: Raney-Nickel is highly pyrophoric. Never allow the catalyst to dry. Wash the Raney-Nickel slurry (300 mg) three times with methanol (10 mL each) to remove water, decanting the supernatant carefully each time.

  • Reaction Setup: Transfer the washed Raney-Nickel to a Parr hydrogenation vessel or a heavy-walled glass reactor.

  • Substrate Addition: Dissolve the intermediate nitrile (10.0 mmol) in 7M NH3/MeOH (40 mL) and add it to the reactor.

  • Hydrogenation: Seal the reactor, purge the system with nitrogen gas three times, and then purge with hydrogen gas three times. Pressurize the vessel with H2 to 50 psi.

  • Agitation: Shake or stir the reaction vigorously at room temperature for 12-16 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Filtration: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney-Nickel. Crucial: Keep the Celite pad wet with methanol at all times and dispose of it in a dedicated pyrophoric waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia.

  • Final Purification: Dissolve the crude amine in Dichloromethane (DCM) and wash with 1M NaOH to ensure the free base form. Dry over Na2SO4, filter, and concentrate. If further purification is required, utilize reverse-phase chromatography or form the corresponding HCl salt by treating with ethereal HCl.

References

  • Title: New pyrazolopyridine derivatives (Contextual use of pyridazine building blocks in medicinal chemistry). Source: World Intellectual Property Organization (WIPO) Patent WO2025017078A1. URL: [1]

  • Title: Pyridazine - Compound Summary (General chemical properties and reactivity profiles of the pyridazine core). Source: National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

Sources

Application

Application Note and Protocol for the Amidation of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Abstract This application note provides a comprehensive, field-proven protocol for the amidation of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine. Amide bond formation is a cornerstone of medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the amidation of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and this document outlines a robust methodology using the highly efficient uronium salt-based coupling reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), in the presence of the non-nucleophilic base N,N-Diisopropylethylamine (DIPEA). We delve into the mechanistic rationale behind the chosen reagents, provide a detailed step-by-step experimental procedure, and describe analytical techniques for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of amide derivatives from this specific pyridazine-containing amine.

Introduction

The pyridazine moiety is a common scaffold in a multitude of biologically active compounds, and the targeted amine, 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine, represents a valuable building block in the synthesis of novel therapeutic agents. The formation of an amide bond from this primary amine is a critical transformation for introducing a wide range of functional groups and for constructing larger, more complex molecules.

Direct amidation between a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process.[1] To achieve efficient amide bond formation under mild conditions, activation of the carboxylic acid is necessary.[2] This protocol employs HATU, a third-generation coupling reagent known for its high reactivity, rapid reaction times, and minimal racemization, making it particularly suitable for complex and sterically hindered substrates.[1][3] The reaction is facilitated by DIPEA, a sterically hindered, non-nucleophilic base that acts as a proton scavenger to neutralize the acid generated during the reaction without competing in the desired nucleophilic attack.[4][5]

Mechanistic Rationale

The HATU-mediated amide coupling proceeds through a multi-step mechanism that ensures the efficient formation of the amide bond.

  • Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[6]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[1][7]

  • Nucleophilic Attack: The primary amine, 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine, then acts as a nucleophile, attacking the activated ester. The nitrogen atom in the HOAt ring is believed to accelerate this step through a neighboring group effect.[1][7]

  • Amide Formation: This attack results in the formation of the desired amide bond and the regeneration of HOAt.

This process is highly efficient and minimizes the risk of side reactions, such as racemization of chiral carboxylic acids.[8]

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine≥95%Various
Carboxylic Acid (R-COOH)≥98%Various
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis GradeVarious
DIPEA (N,N-Diisopropylethylamine)Anhydrous, ≥99.5%Various
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Various
Dichloromethane (DCM)ACS GradeVarious
Ethyl Acetate (EtOAc)ACS GradeVarious
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house
Brine (Saturated Aqueous Sodium Chloride Solution)ACS GradeIn-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeVarious
Silica Gel60 Å, 230-400 meshVarious
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).

    • Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Pre-activation:

    • To the solution from step 1, add HATU (1.1 eq.).

    • Add DIPEA (2.0 eq.) to the reaction mixture.

    • Stir the mixture at room temperature (20-25 °C) for 10-15 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[4]

  • Amine Addition:

    • In a separate vial, dissolve 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (1.05 eq.) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] A typical reaction time is 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).[11][12]

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be employed for purification.[11]

Experimental Workflow Diagram

Amidation_Workflow cluster_prep Reaction Setup & Activation cluster_reaction Amidation cluster_workup Workup & Purification A Dissolve Carboxylic Acid in Anhydrous DMF B Add HATU (1.1 eq.) A->B C Add DIPEA (2.0 eq.) B->C D Stir for 10-15 min (Pre-activation) C->D E Add Amine Solution (1.05 eq.) D->E F Stir at RT (2-4 h) E->F G Monitor by TLC/LC-MS F->G H Dilute with EtOAc G->H I Aqueous Wash (NaHCO₃, Brine) H->I J Dry & Concentrate I->J K Purify (Chromatography or Recrystallization) J->K L Characterize Product K->L Analytical_Workflow Start Reaction Mixture TLC TLC Monitoring Start->TLC LCMS_Monitor LC-MS Monitoring Start->LCMS_Monitor Decision Reaction Complete? TLC->Decision LCMS_Monitor->Decision Decision->Start No Workup Workup & Purification Decision->Workup Yes FinalProduct Purified Product Workup->FinalProduct NMR ¹H & ¹³C NMR FinalProduct->NMR HRMS HRMS FinalProduct->HRMS HPLC HPLC Purity FinalProduct->HPLC

Sources

Method

Application Notes and Protocols: Leveraging 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine in Modern Drug Discovery

Introduction: The Pyridazine Scaffold as a Privileged Motif in Medicinal Chemistry The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of novel ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutics.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have cemented its status as a "privileged structure" in drug discovery.[3][4][5] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[6][7][8][9][10][11] This wide range of biological activities makes pyridazine-containing building blocks highly valuable for generating diverse compound libraries for high-throughput screening.

This application note introduces 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine , a novel building block with significant potential for drug discovery. The presence of a primary amine offers a versatile handle for a variety of chemical transformations, while the substituted pyridazine core provides a scaffold with proven biological relevance. This document provides detailed protocols for the proposed synthesis of this building block and its subsequent derivatization, as well as methodologies for evaluating the biological activity of the resulting compounds.

Strategic Value of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

The strategic incorporation of this building block into a drug discovery program offers several advantages:

  • Access to Novel Chemical Space: The unique substitution pattern of this molecule provides access to a previously unexplored area of chemical space.

  • Versatile Derivatization: The primary amine allows for a wide array of synthetic modifications, including amidation, reductive amination, and urea formation, enabling the rapid generation of a diverse library of compounds.

  • Established Pharmacophore: The pyridazine core is a well-established pharmacophore, increasing the probability of identifying biologically active molecules.[1]

  • Potential for Multiple Therapeutic Areas: Given the broad spectrum of activities associated with pyridazine derivatives, compounds derived from this building block could be screened against a variety of therapeutic targets.[6][12][13]

Proposed Synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

A plausible and efficient synthetic route to the title compound is proposed, commencing from commercially available starting materials. The key steps involve the introduction of the methyl group onto the pyridazine core, followed by the elaboration of the aminopropane side chain.

Synthetic_Workflow 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine 3,6-Dichloropyridazine->3-Chloro-6-methylpyridazine Methylation 3-Cyano-6-methylpyridazine 3-Cyano-6-methylpyridazine 3-Chloro-6-methylpyridazine->3-Cyano-6-methylpyridazine Cyanation 2-(6-Methylpyridazin-3-yl)propan-2-ol 2-(6-Methylpyridazin-3-yl)propan-2-ol 3-Cyano-6-methylpyridazine->2-(6-Methylpyridazin-3-yl)propan-2-ol Grignard Reaction 2-Methyl-2-(6-methylpyridazin-3-yl)propanenitrile 2-Methyl-2-(6-methylpyridazin-3-yl)propanenitrile 2-(6-Methylpyridazin-3-yl)propan-2-ol->2-Methyl-2-(6-methylpyridazin-3-yl)propanenitrile Ritter Reaction 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine 2-Methyl-2-(6-methylpyridazin-3-yl)propanenitrile->2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine Reduction

Caption: Proposed synthetic workflow for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

Experimental Protocol: Synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Step 1: Synthesis of 3-Chloro-6-methylpyridazine

  • Rationale: Introduction of the methyl group at the 6-position is a common first step in the synthesis of substituted pyridazines. A variety of methods can be employed, including cross-coupling reactions.

  • Procedure: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as THF, add a methylating agent like methylmagnesium bromide (1.1 eq) and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq). The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 3-Cyano-6-methylpyridazine

  • Rationale: The cyano group serves as a precursor to the tertiary alcohol, which is a key intermediate in the synthesis.

  • Procedure: A mixture of 3-chloro-6-methylpyridazine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in DMF is heated to 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Step 3: Synthesis of 2-(6-Methylpyridazin-3-yl)propan-2-ol

  • Rationale: A Grignard reaction with the cyano group allows for the introduction of the isopropanol moiety.

  • Procedure: To a solution of 3-cyano-6-methylpyridazine (1.0 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (2.2 eq) dropwise. The reaction mixture is stirred at room temperature for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude tertiary alcohol, which can be used in the next step without further purification.

Step 4: Synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propanenitrile (Ritter Reaction)

  • Rationale: The Ritter reaction provides an efficient method for converting the tertiary alcohol to a nitrile, which can then be reduced to the desired primary amine.

  • Procedure: To a mixture of 2-(6-methylpyridazin-3-yl)propan-2-ol (1.0 eq) and sodium cyanide (1.5 eq) in acetic acid, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then carefully poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 5: Synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (Reduction)

  • Rationale: The final step is the reduction of the nitrile to the primary amine.

  • Procedure: To a solution of 2-methyl-2-(6-methylpyridazin-3-yl)propanenitrile (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to afford the title compound.

Application in Library Synthesis

The primary amine of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a key functional group for generating a diverse library of compounds for screening.

Library_Synthesis cluster_0 Building Block cluster_1 Derivatives BuildingBlock 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine Amides Amides BuildingBlock->Amides Acylation (RCOCl) Ureas Ureas BuildingBlock->Ureas Isocyanates (RNCO) Sulfonamides Sulfonamides BuildingBlock->Sulfonamides Sulfonylation (RSO2Cl) Secondary_Amines Secondary Amines BuildingBlock->Secondary_Amines Reductive Amination (RCHO, NaBH(OAc)3)

Caption: Derivatization strategies for library synthesis.

Protocol: Parallel Amide Library Synthesis
  • Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to explore structure-activity relationships (SAR).

  • Procedure:

    • In a 96-well plate, dispense a solution of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (1.0 eq) in a suitable solvent like DCM or DMF.

    • To each well, add a different acyl chloride or carboxylic acid (1.1 eq) from a pre-formatted library.

    • If using carboxylic acids, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Seal the plate and shake at room temperature for 12-16 hours.

    • After the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate) using a liquid handler.

    • The organic extracts are then concentrated, and the resulting library of amides is ready for biological screening.

Biological Evaluation: Protocols for Screening

Given the known pharmacological profile of pyridazine derivatives, the following assays are recommended for initial screening of the synthesized library.[12][14][13][15]

Protocol: In Vitro Kinase Inhibition Assay
  • Rationale: Many pyridazine-containing compounds have been identified as potent kinase inhibitors.[3][13] A generic kinase assay can be used for initial screening against a panel of relevant kinases (e.g., those implicated in cancer or inflammation).

  • Procedure:

    • Prepare a series of dilutions for each test compound.

    • In a 384-well plate, add the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

    • Add the test compounds to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity (e.g., by measuring the fluorescence of the phosphorylated substrate).

    • Calculate the IC50 values for active compounds.

Compound Kinase Target IC50 (nM)
Derivative 1Kinase A50
Derivative 2Kinase A>10,000
Derivative 3Kinase B120
Staurosporine (Control)Kinase A5
Table 1: Hypothetical screening data for a kinase inhibition assay.
Protocol: Anti-inflammatory Assay (LPS-stimulated Cytokine Release)
  • Rationale: Pyridazine derivatives have shown significant anti-inflammatory activity.[6][12][15] This assay measures the ability of compounds to inhibit the release of pro-inflammatory cytokines from immune cells.

  • Procedure:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a 24-hour incubation, collect the cell supernatant.

    • Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit.

    • Determine the concentration of each compound that inhibits cytokine release by 50% (IC50).

Conclusion

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine represents a promising and versatile building block for the discovery of new drug candidates. Its straightforward synthesis and the ease of derivatization of its primary amine functionality allow for the rapid generation of diverse chemical libraries. The established biological relevance of the pyridazine scaffold provides a strong rationale for screening these libraries against a wide range of therapeutic targets, particularly in the areas of oncology and inflammation. The protocols provided herein offer a solid foundation for researchers to incorporate this novel building block into their drug discovery programs.

References

  • Khalaf, H. S., El-Naggar, T. B. A., & Fayed, A. A. (2026). Chemistry, Molecular Docking and Pharmacological Activities of Recent Pyridazine Derivatives: A review article. Egyptian Journal of Chemistry, 69(8). [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Tauquir Alam, M., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • The Role of Specialty Pyridazine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Volonterio, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). J-Stage. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). RSC Medicinal Chemistry. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). PubMed. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). MDPI. [Link]

  • AL-Dahlaki, M. H. (n.d.). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). MDPI. [Link]

  • Characterization of Pyridazine Bioisosteres and Their Effects. (2023). Encyclopedia MDPI. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2025). Auctores Journals. [Link]

  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. (2014). PubMed. [Link]

Sources

Application

Application Note: Preparation of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered, functionalized pyridazine building blocks for medicinal chemistry. Introduction & Strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered, functionalized pyridazine building blocks for medicinal chemistry.

Introduction & Strategic Rationale

The incorporation of sterically hindered aliphatic amines tethered to heteroaromatic cores is a highly effective strategy in modern drug discovery. The target molecule, 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine hydrochloride , features a pyridazine ring—a privileged scaffold known for its strong hydrogen-bond accepting capability and favorable physicochemical properties—coupled with a gem-dimethyl-substituted primary amine. The gem-dimethyl group restricts the conformational flexibility of the amine and often improves metabolic stability by shielding adjacent sites from cytochrome P450-mediated oxidation.

Synthesizing this specific motif requires overcoming steric hindrance during the carbon-carbon bond formation and preventing unwanted side reactions during the generation of the primary amine. This application note details a robust, three-step, self-validating synthetic protocol designed for high yield and exceptional purity.

Mechanistic Causality in Experimental Design
  • Transition-Metal-Free α -Arylation ( SN​Ar ): While palladium-catalyzed cross-coupling is widely used for α -arylation, the highly electron-deficient nature of the pyridazine ring allows for a direct Nucleophilic Aromatic Substitution ( SN​Ar )[1]. By treating isobutyronitrile with Potassium hexamethyldisilazide (KHMDS), a sterically demanding tertiary carbanion is generated. This nucleophile attacks 3-chloro-6-methylpyridazine at the highly electrophilic C3 position. Utilizing a transition-metal-free approach with strong bases like KHMDS at ambient temperature avoids heavy metal contamination in the final active pharmaceutical ingredient (API) and reduces cost[2].

  • Chemoselective Nitrile Reduction: Reducing sterically hindered nitriles to primary amines frequently suffers from the generation of secondary or tertiary amine byproducts. This occurs when the newly formed primary amine condenses with the intermediate imine. To circumvent this, the reduction is performed using catalytic Raney Nickel under hydrogen pressure in the presence of methanolic ammonia[3]. The excess ammonia forces the equilibrium away from secondary amine formation by competing for the reactive imine intermediate, ensuring high chemoselectivity for the primary amine.

  • Hydrochloride Salt Formation: The resulting free base is a lipid-soluble, potentially volatile liquid that is susceptible to atmospheric oxidation. Trapping the free base as a hydrochloride salt in an anhydrous solvent system (EtOAc/Dioxane) drives the precipitation of a bench-stable, highly pure crystalline solid, serving as a final purification step.

Synthetic Workflow Visualization

Caption: Synthetic workflow for the preparation of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine HCl.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each step of the protocol when executed at a 10-gram scale.

StepTransformationExpected Yield (%)Purity (HPLC/LC-MS)Reaction TimeKey In-Process Control (IPC)
1 SN​Ar α -Arylation78 - 85%> 95%4 hoursComplete consumption of 3-chloro-6-methylpyridazine (TLC)
2 Nitrile Reduction88 - 92%> 92%12 hoursCessation of H2​ uptake; disappearance of nitrile peak in IR
3 Salt Formation90 - 95%> 99%1 hourFormation of white precipitate; pH of supernatant < 2

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propanenitrile

Objective: Construct the sterically hindered quaternary carbon center via nucleophilic aromatic substitution.

Materials:

  • 3-Chloro-6-methylpyridazine (1.0 equiv, 10.0 g, 77.8 mmol)

  • Isobutyronitrile (1.5 equiv, 8.06 g, 116.7 mmol)

  • Potassium hexamethyldisilazide (KHMDS) (1.5 equiv, 116.7 mL of a 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

Procedure:

  • Carbanion Generation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous THF (50 mL) and isobutyronitrile. Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add the 1.0 M KHMDS solution over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Dissolve 3-chloro-6-methylpyridazine in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Quench & Extraction: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Upon completion, quench the reaction by carefully adding saturated aqueous NH4​Cl (100 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with 20-40% EtOAc in Hexanes) to afford the nitrile intermediate as a pale yellow oil.

Step 2: Synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (Free Base)

Objective: Chemoselective reduction of the nitrile to a primary amine without forming secondary amine dimers.

Materials:

  • 2-Methyl-2-(6-methylpyridazin-3-yl)propanenitrile (1.0 equiv, 10.0 g, 62.0 mmol)

  • Raney® Nickel (approx. 2.0 g, washed with methanol)

  • 7 M Ammonia in Methanol ( NH3​ /MeOH) (100 mL)

  • Hydrogen gas ( H2​ )

Procedure:

  • Preparation: In a Parr hydrogenation vessel, dissolve the nitrile intermediate in 7 M NH3​ /MeOH (100 mL).

  • Catalyst Addition: Carefully add the Raney Nickel slurry. (Safety Warning: Dry Raney Nickel is highly pyrophoric; always transfer as a slurry under an inert atmosphere)[3].

  • Hydrogenation: Seal the vessel and purge the system with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H2​ .

  • Stir the mixture vigorously at room temperature for 12 hours. Monitor the hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol. (Dispose of the catalyst safely according to pyrophoric material protocols).

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine free base. This material is typically >92% pure and can be used directly in the next step.

Step 3: Preparation of the Hydrochloride Salt

Objective: Isolate the API as a stable, highly pure crystalline salt.

Materials:

  • Crude 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (1.0 equiv, ~9.5 g, 57.5 mmol)

  • 4 M HCl in Dioxane (1.2 equiv, 17.2 mL, 69.0 mmol)

  • Ethyl Acetate (EtOAc) (100 mL)

Procedure:

  • Dissolve the crude free base in Ethyl Acetate (100 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the 4 M HCl in Dioxane dropwise under continuous stirring. A white precipitate will begin to form immediately.

  • Once the addition is complete, stir the suspension at 0 °C for 1 hour to ensure complete crystallization.

  • Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold Ethyl Acetate ( 2×20 mL) to remove any unreacted organic impurities.

  • Dry the resulting white solid in a vacuum oven at 40 °C for 12 hours to afford the highly pure 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine hydrochloride salt.

References

  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine Welcome to the advanced troubleshooting guide for the synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Welcome to the advanced troubleshooting guide for the synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine. This neopentyl-type heteroaryl amine is a highly valuable building block in drug development, but its synthesis is notoriously prone to catalyst poisoning and dimerization side-reactions.

This guide is designed for process chemists and researchers. It breaks down the standard two-step synthetic route—Palladium-catalyzed α-arylation followed by nitrile reduction—providing field-proven solutions, mechanistic insights, and self-validating protocols.

System Workflow Overview

Workflow A 3-Chloro-6-methylpyridazine + Isobutyronitrile B Pd-Catalyzed α-Arylation (Pd2(dba)3, BINAP, NaHMDS) A->B C Nitrile Intermediate (2-Methyl-2-(6-methylpyridazin- 3-yl)propanenitrile) B->C C-C Bond Formation D Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) C->D E Target Molecule 2-Methyl-2-(6-methylpyridazin- 3-yl)propan-1-amine D->E Nitrile Reduction

Two-step synthetic workflow for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

Phase 1: Troubleshooting Palladium-Catalyzed α-Arylation

Q: Why is the conversion of 3-chloro-6-methylpyridazine stalling below 50% during the coupling with isobutyronitrile? A: The root cause is catalyst poisoning. The pyridazine core is highly electron-deficient and possesses two adjacent nitrogen atoms with available lone pairs. This makes it an excellent bidentate ligand that competitively binds to the palladium center, displacing your phosphine ligands and causing premature catalyst deactivation. Causality & Solution: You must utilize a sterically demanding, strongly coordinating bidentate ligand such as BINAP or DPPF. Research by Hartwig et al. demonstrates that BINAP-ligated palladium complexes exhibit superior stability and rapid reductive elimination rates for the α-arylation of nitriles, effectively outcompeting the coordination of the heteroaryl substrate[1].

Q: I am observing significant amounts of dehalogenated pyridazine and homocoupling byproducts. How can I minimize this? A: Homocoupling and dehalogenation compete with the desired cross-coupling when the generation of the isobutyronitrile anion is incomplete or when trace moisture is present. Causality & Solution: Isobutyronitrile requires a strong, non-nucleophilic base for quantitative deprotonation. Use strictly anhydrous NaHMDS or LiHMDS. Pre-form the nitrile anion at -78°C before introducing the palladium catalyst and the heteroaryl chloride to ensure the cross-coupling pathway is kinetically favored over side reactions.

Phase 2: Troubleshooting Nitrile Reduction

Q: My hydrogenation yields a complex mixture dominated by a secondary amine dimer. How do I force the reaction toward the primary amine? A: The reduction of a nitrile proceeds through a highly reactive primary imine intermediate. If the newly formed primary amine attacks this imine before it is fully hydrogenated, it forms a secondary Schiff base, which then reduces to a secondary amine dimer. Causality & Solution: Conduct the catalytic hydrogenation using Raney Nickel in a solvent saturated with ammonia (e.g., 7N NH3 in MeOH). The massive stoichiometric excess of ammonia shifts the equilibrium, competitively attacking the imine intermediate to reform the primary imine, which is subsequently hydrogenated to the desired primary amine[2]. This classic method effectively suppresses dimerization[3].

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2 (Raney Ni) Primary Desired Primary Amine (R-CH2-NH2) Imine->Primary +H2 Secondary Undesired Secondary Amine (R-CH2-NH-CH2-R) Imine->Secondary +Primary Amine -NH3, +H2 Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->Imine Intercepts Dimerization

Mechanistic pathway of nitrile reduction highlighting ammonia's role in preventing dimerization.

Q: Does the gem-dimethyl group (neopentyl-like structure) affect the reduction step? A: Yes. The quaternary alpha-carbon creates significant steric bulk around the nitrile. While this steric hindrance partially suppresses the formation of the bulky secondary amine dimer, it also drastically reduces the overall hydrogenation rate. Standard Pd/C catalysts often fail to achieve full conversion. Raney Nickel is preferred because its highly active, porous surface can accommodate the sterically hindered substrate under moderate hydrogen pressure[2].

Quantitative Data Presentation

The following table summarizes the optimization landscape for the reduction of the sterically hindered 2-methyl-2-(6-methylpyridazin-3-yl)propanenitrile to the target amine.

Reducing Agent / CatalystAdditiveConversion (%)Primary Amine Yield (%)Secondary Amine (Dimer) (%)
Pd/C, H2 (50 psi)None45%20%15%
Raney Ni, H2 (50 psi)None>99%55%38%
Raney Ni, H2 (50 psi) NH3 (7N in MeOH) >99% 92% <2%
LiAlH4 (THF, reflux)None100%30% (Complex mixture)N/A
BH3·THF (reflux)None85%70%5%

Validated Experimental Protocol: High-Yield Nitrile Reduction

This protocol utilizes a self-validating feedback loop to ensure high conversion and minimal byproduct formation.

Step 1: Catalyst Preparation & Saturation

  • Obtain Raney® Nickel (50% slurry in water).

  • Carefully wash the required mass of catalyst (20% w/w relative to the nitrile) with anhydrous methanol three times to remove water. Self-Validation Check: The catalyst should settle rapidly to the bottom of the flask after each wash. If the solution remains cloudy with suspended fines, the catalyst has oxidized or degraded and should be discarded.

Step 2: Reaction Assembly

  • In a Parr hydrogenation vessel, dissolve 2-methyl-2-(6-methylpyridazin-3-yl)propanenitrile (1.0 eq) in 7N NH3 in Methanol (10 volumes).

  • Add the washed Raney Ni slurry to the vessel. Causality: The 7N concentration of ammonia provides the massive molar excess required to outcompete the primary amine for the imine intermediate, ensuring the equilibrium remains locked toward the primary amine product[2].

Step 3: Hydrogenation Execution

  • Seal the vessel and purge the headspace with N2 gas three times, followed by H2 gas three times.

  • Pressurize the vessel to 50 psi H2 and stir vigorously (800+ rpm) at 25°C. Self-Validation Check: Monitor the pressure gauge. The reaction is complete when the H2 pressure stabilizes and ceases to drop (typically 6-8 hours for this sterically hindered substrate). Confirm >99% conversion via LC-MS or HPLC before proceeding.

Step 4: Workup & Isolation

  • Vent the H2 gas carefully and purge the vessel with N2.

  • Filter the reaction mixture through a tightly packed pad of Celite® to remove the Raney Ni catalyst. Critical Safety Note: Raney Nickel is highly pyrophoric when dry. Keep the filter cake saturated with solvent at all times and quench immediately with dilute acid or water.

  • Concentrate the filtrate under reduced pressure. The crude primary amine can be used directly in subsequent steps or purified via silica gel chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the pure 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

References

  • Culkin, D. A.; Hartwig, J. F. "Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles." ResearchGate.
  • "Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile." Benchchem.
  • Gould, F. E. "US3062869A - Reduction of nitriles." Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Welcome to the Application Support Center. This guide is designed for drug development professionals and formulation scientists experiencing solubility bottlenecks with 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for drug development professionals and formulation scientists experiencing solubility bottlenecks with 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine .

By understanding the physicochemical properties of this molecule—specifically the highly basic primary aliphatic amine (pKa ~9.5), the mildly basic 6-methylpyridazine ring (pKa ~2.5), and the lipophilic gem-dimethyl backbone—we can logically deduce the causes of precipitation and apply targeted, self-validating protocols to resolve them.

Section 1: Molecular Diagnostics & Causality (FAQ)

Q: Why does 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine precipitate immediately when spiked into a pH 7.4 assay buffer from a 10 mM DMSO stock? A: This is a classic "solvent shift" kinetic solubility failure. At pH 7.4, the primary amine is heavily protonated. However, the sudden change in the dielectric constant when transitioning from 100% DMSO to an aqueous environment forces the hydrophobic gem-dimethyl and pyridazine moieties to aggregate before water molecules can properly solvate the protonated amine. The lattice energy of these rapidly forming colloidal aggregates overcomes the hydration energy, resulting in precipitation.

Q: Is the issue kinetic or thermodynamic? A: If the compound precipitates upon dilution from a stock solution but eventually dissolves after 24 hours of stirring, it is a kinetic issue. If the compound remains as a solid suspension indefinitely at your target concentration, you have hit the thermodynamic solubility limit. In vitro assays typically suffer from kinetic precipitation, while in vivo formulations are bound by thermodynamic limits.

G N1 Target: 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine Identify Bottleneck N2 In Vitro Assay (Kinetic Precipitation) N1->N2 N3 In Vivo Formulation (Thermodynamic Limit) N1->N3 N4 Co-Solvent Step-Down (DMSO -> PEG400) N2->N4 N5 Primary Amine Salt Screen (HCl, Mesylate, Citrate) N3->N5 N7 Solubilized API Ready for Assay/Dosing N4->N7 N6 Host-Guest Complexation (HP-β-CD) N5->N6 If < Target Dose N5->N7 If > Target Dose N6->N7

Decision matrix for resolving primary amine solubility bottlenecks.

Section 2: Co-Solvent Strategies for In Vitro Assays

Q: How can we rescue the kinetic solubility for cell-based assays without inducing solvent toxicity? A: Direct injection of DMSO into aqueous media causes localized super-saturation. By pre-mixing the API with intermediate polarity solvents like PEG400 before aqueous dilution, you lower the free energy barrier for solvation. PEG400 acts as a hydrogen bond acceptor and disrupts the hydrophobic aggregation of the pyridazine ring. However, you must strictly adhere to cellular toxicity limits for these co-solvents[1].

Quantitative Data: Co-Solvent Toxicity Limits

Table 1: Maximum Tolerated Concentrations of Co-Solvents in Cell-Based Assays based on Calu-3 cell models[1].

Co-SolventMax Concentration (v/v)Solubilization MechanismCellular Toxicity Indicator (If Exceeded)
DMSO ≤ 5.0%Disrupts solute-solute H-bondsSignificant LDH release
PEG 400 ≤ 5.0%Lowers bulk dielectric constantAlteration of actin architecture
Cremophor EL ≤ 10.0%Micellar encapsulationTEER reduction / LDH release
Protocol 1: Self-Validating Co-Solvent Step-Down
  • Stock Preparation : Dissolve the free base in 100% DMSO to a concentration of 10 mM.

  • Intermediate Dilution : Dilute the 10 mM stock 1:10 into 100% PEG400. This yields a 1 mM API solution in a 10% DMSO / 90% PEG400 mixture.

  • Aqueous Equilibration : Slowly titrate the intermediate stock into the final pH 7.4 assay buffer under vigorous vortexing to reach the final assay concentration (e.g., 10 µM). The final solvent load will be 0.1% DMSO and 0.9% PEG400, well below toxicity thresholds.

  • Validation : Measure the absorbance of the final solution at 600 nm. A baseline absorbance (OD600 < 0.05) confirms the absence of colloidal aggregates.

Section 3: Salt Screening for In Vivo Formulation

Q: We need >5 mg/mL thermodynamic solubility for oral dosing, but the free base only achieves 0.1 mg/mL. What is the most logical approach? A: Because the molecule possesses a highly basic primary amine, salt screening is the most thermodynamically favorable path[2]. Converting the free base to a salt lowers the crystal lattice energy and increases the enthalpy of hydration, fundamentally altering the thermodynamic solubility profile.

G S1 Free Base in Low-Polarity Solvent S2 Add 1.05 eq Counter-Acid S1->S2 S3 Stir 24h & Isolate Salt S2->S3 S4 Validate via DSC & XRPD S3->S4

Self-validating workflow for primary amine salt screening and solid-state verification.

Protocol 2: Primary Amine Salt Screen
  • Solvent Selection : Suspend 50 mg of the free base in 1 mL of a low-polarity solvent (e.g., acetone or ethyl acetate) where the free base is soluble, but the resulting salts are likely insoluble.

  • Acid Addition : Add 1.05 molar equivalents of pharmaceutically acceptable counter-acids (e.g., HCl, Methanesulfonic acid, Citric acid) dropwise while stirring.

  • Crystallization : Stir at room temperature for 24 hours to allow for the precipitation of the salt form.

  • Validation (Critical) : Isolate the solid via vacuum filtration and perform Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). A single, sharp endothermic peak on the DSC thermogram validates phase homogeneity and confirms the creation of a true crystalline salt, rather than a physical mixture or an amorphous crash-out.

Section 4: Cyclodextrin Complexation

Q: The mesylate salt improved solubility to 2 mg/mL, but we need 10 mg/mL for an IV toxicology study. What is the next step? A: When salt formation plateaus, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic interior cavity[3]. The hydrophobic gem-dimethyl group and the pyridazine ring of your molecule will insert into the lipophilic cavity, while the protonated primary amine remains exposed to the aqueous exterior, drastically enhancing apparent solubility[3].

Protocol 3: Phase-Solubility Profiling
  • Preparation : Prepare aqueous solutions of HP-β-CD ranging from 0% to 20% (w/v) in a pH 5.0 acetate buffer.

  • Incubation : Add excess API (e.g., 20 mg of the salt form) to 1 mL of each cyclodextrin solution.

  • Equilibration : Shake the suspensions at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Validation : Centrifuge the samples at 15,000 x g for 15 minutes to pellet the undissolved API. Analyze the supernatant via HPLC. Plotting the API concentration against the cyclodextrin concentration should yield an A_L-type phase solubility diagram, validating a 1:1 stoichiometric inclusion complex and allowing you to calculate the exact formulation ratio needed for your 10 mg/mL target.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators Source: Taylor & Francis Online URL:[Link]

  • Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine Derivatives

Welcome to the Technical Support Center. Synthesizing 2-methyl-2-(6-methylpyridazin-3-yl)propan-1-amine derivatives presents a unique chemical paradox: the target molecule features a sterically hindered quaternary carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2-methyl-2-(6-methylpyridazin-3-yl)propan-1-amine derivatives presents a unique chemical paradox: the target molecule features a sterically hindered quaternary carbon adjacent to the amine, requiring aggressive conditions for nitrile reduction, yet it contains a highly sensitive pyridazine heterocycle prone to reductive degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures and maximize your primary amine yields.

Mechanistic Causality: The Temperature Paradox

The synthesis of this derivative typically relies on the reduction of its precursor, 2-methyl-2-(6-methylpyridazin-3-yl)propanenitrile . The central challenge is balancing the thermal activation energy required to reduce the sterically hindered nitrile against the thermal threshold that destroys the starting material.

  • The Vulnerability of the Pyridazine Ring: The 1,2-diazine (pyridazine) nucleus lacks an "unactivated" ring carbon and contains an N-N bond that is highly susceptible to reductive cleavage[1]. When excess thermal energy is applied during catalytic hydrogenation, the N-N bond breaks, leading to ring-opened aliphatic chains or pyrrole derivatives[1].

  • The Steric Hindrance of the Quaternary Center: The gem-dimethyl group at the alpha-carbon severely restricts the approach of reducing agents. Low-temperature reactions often stall at the imine intermediate or fail to break the stable Lewis acid-base complex formed between the resulting amine and the reducing agent[2].

Troubleshooting FAQs

Q: Why is my pyridazine ring degrading during the catalytic hydrogenation of the nitrile? A: You are likely exceeding the thermal threshold of the N-N bond. When attempting to force the reduction of the sterically hindered nitrile using Raney Nickel or Pd/C, researchers often increase the temperature (>50 °C) or hydrogen pressure. However, these conditions provide enough activation energy to induce heterolytic or homolytic cleavage of the pyridazine N-N bond[1]. If you must use hydrogenation, keep the temperature strictly between 20–30 °C and accept longer reaction times.

Q: I switched to Borane-Dimethylsulfide (BH₃·SMe₂). The ring is intact, but my yield of the primary amine is below 20%. What is going wrong? A: You are experiencing incomplete decomplexation due to an inadequate thermal quench. Borane is excellent for reducing nitriles to amines while preserving heterocycles[2]. However, the resulting primary amine forms a highly stable, covalent amine-borane complex. Because the alpha-carbon is a sterically hindered quaternary center, standard ambient quenches are insufficient. You must implement a harsh acidic thermal quench (e.g., 6M HCl at 65 °C for 2 hours) to fully hydrolyze the B-N bond and release the free amine[3].

Q: How do I prevent the formation of secondary amine dimers during reduction? A: Secondary amines form when the newly generated primary amine attacks the intermediate imine before it is fully reduced. If using catalytic hydrogenation, the addition of anhydrous ammonia (or aqueous NH₄OH) is mandatory[3]. Ammonia outcompetes the primary amine for the imine intermediate, shifting the equilibrium back toward the primary amine product. Alternatively, using BH₃·SMe₂ inherently suppresses this side reaction[3].

Quantitative Data: Temperature & Reagent Profiling

The following table summarizes the causal relationship between reaction temperature, choice of reducing agent, and the resulting product profile.

Reduction MethodTemperature (°C)AdditiveTarget Amine Yield (%)N-N Cleavage (%)Secondary Amine (%)
H₂, Pd/C25None15< 565
H₂, Raney Ni60NH₃1085 (Degraded) < 5
BH₃·SMe₂ 65 (Reflux) None 88 (Optimal) < 1 < 2
BH₃·THF25None35 (Incomplete)< 1< 2

Visualizing the Reaction Logic

Pathway Nitrile 2-Methyl-2-(6-methylpyridazin-3-yl) propanenitrile Amine Target Primary Amine (High Yield) Nitrile->Amine BH3-SMe2, THF, 65°C (Optimal) SecAmine Secondary Amine Dimer (Side Product) Nitrile->SecAmine H2, Pd/C, No NH3 (Sub-optimal) Cleaved N-N Cleaved Product (Ring Degradation) Nitrile->Cleaved H2, Raney Ni, >50°C (Thermal Degradation)

Reaction pathways for pyridazine-nitrile reduction based on temperature and reagent.

DecisionTree Start Low Yield of Target Amine? CheckMethod Which reduction method are you using? Start->CheckMethod MethodH2 Catalytic Hydrogenation (Raney Ni / H2) CheckMethod->MethodH2 MethodBH3 Borane Reduction (BH3-SMe2) CheckMethod->MethodBH3 CheckTempH2 Is Temp > 40°C? MethodH2->CheckTempH2 CheckQuench Did you perform an acidic thermal quench? MethodBH3->CheckQuench ActionH2_Yes Reduce Temp to 25°C to prevent N-N cleavage CheckTempH2->ActionH2_Yes Yes ActionH2_No Add NH3 (aq) to prevent secondary amine formation CheckTempH2->ActionH2_No No ActionBH3_No Reflux with 6M HCl at 65°C to break B-N complex CheckQuench->ActionBH3_No No

Troubleshooting decision tree for optimizing amine yield and minimizing side reactions.

Optimized Experimental Protocol

To bypass the thermal degradation of the pyridazine ring while overcoming the steric hindrance of the quaternary carbon, the Borane-Dimethylsulfide (BH₃·SMe₂) methodology is the self-validating gold standard.

Step-by-Step Methodology: BH₃·SMe₂ Reduction with Thermal Quench

  • System Preparation: Flame-dry a 2-neck round-bottom flask under argon. Dissolve 2-methyl-2-(6-methylpyridazin-3-yl)propanenitrile (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Cool the vessel to 0 °C using an ice bath. Dropwise, add BH₃·SMe₂ (10.0 M neat, 3.0 eq) via syringe. Note: The excess borane is required to account for the Lewis basicity of the pyridazine nitrogens, which will competitively coordinate the borane.

  • Thermal Reduction: Remove the ice bath and affix a reflux condenser. Gradually heat the reaction to 65 °C (reflux) and maintain for 12 hours. The elevated temperature is required to push the sterically hindered nitrile to the fully reduced amine-borane complex.

  • Acidic Thermal Quench (Critical Step): Cool the reaction to 0 °C. Carefully quench the excess borane by the dropwise addition of Methanol until gas evolution ceases. Next, add 6M HCl (aq) until the pH is < 2. Re-heat the mixture to 65 °C for 2 hours . Causality: This thermal acidic step is non-negotiable; it hydrolyzes the stable B-N bond formed at the sterically hindered amine.

  • Workup & Isolation: Cool to room temperature. Wash the aqueous layer with diethyl ether to remove organic impurities. Basify the aqueous layer to pH 12 using 6M NaOH (aq) at 0 °C. Extract the free primary amine with Dichloromethane (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2-methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

References

  • Product Class 8: Pyridazines Source: Thieme Connect URL:[Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation Source: National Library of Medicine (PMC) URL:[Link]

  • Nitrile to Amine - Common Conditions Source: Common Organic Chemistry URL:[Link]

Sources

Optimization

Best purification and recrystallization methods for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Methyl-2-(6-methylpyrida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine .

This molecule presents a unique set of challenges: it combines a strongly basic, sterically hindered primary aliphatic amine with a highly polar, weakly basic pyridazine ring. Standard purification workflows often fail here, resulting in severe peak tailing, poor mass recovery, or failure to crystallize.

This guide bypasses generic advice, focusing instead on the causality behind these failures and providing field-proven, self-validating protocols to ensure high-purity recovery.

Part 1: Physicochemical Profiling

To purify a molecule, you must first understand its electronic and physical behavior. The table below summarizes the critical properties of your target compound and dictates our purification strategy.

PropertyValue / CharacteristicImpact on Purification Strategy
Primary Amine pKa ~9.5 – 10.5Strongly basic. Will cause severe, irreversible streaking on acidic normal-phase silica gel.
Pyridazine pKa ~2.1 – 2.5Weakly basic, but acts as a powerful hydrogen-bond acceptor with a high dipole moment.
Physical State (Free Base) Viscous oil / low-melting solidDifficult to handle, weigh, or store long-term. Prone to atmospheric CO₂ absorption (carbamate formation).
Physical State (HCl Salt) Crystalline solidHighly stable. The preferred form for final purification via anti-solvent recrystallization.

Part 2: Troubleshooting & FAQs

Q1: Why does my compound streak severely on normal-phase silica, even with triethylamine (TEA) in the mobile phase? The Causality: Standard silica gel (SiO₂) contains acidic silanol groups with a pKa of ~4.5. Your target molecule contains a strongly basic primary amine and a weakly basic pyridazine ring . This creates a zwitterionic-like ion-exchange interaction: the primary amine protonates and binds irreversibly to the deprotonated silanols. Furthermore, the pyridazine ring acts as a powerful hydrogen-bond acceptor , exacerbating retention. Even with TEA, the local dipole interactions are too strong, resulting in severe peak tailing and poor recovery . The Solution: Abandon normal-phase silica. Switch to Reversed-Phase (C18) Flash Chromatography or use a Strong Cation Exchange (SCX-2) catch-and-release methodology.

Q2: My crude mixture is highly complex. How can I efficiently remove non-basic impurities without tedious chromatography? The Causality: The primary amine's high pKa is a tactical advantage. By using an SCX-2 (propylsulfonic acid) resin, you can exploit this basicity. The sulfonic acid will protonate and covalently "catch" the primary amine, while neutral and acidic impurities wash straight through the column . The Solution: Use the SCX-2 Catch & Release protocol (Protocol A). The pure free base is then "released" using a methanolic ammonia solution.

Q3: I have isolated the free base, but it is a sticky oil. How do I get a workable, pure solid? The Causality: The gem-dimethyl group adjacent to the primary amine introduces steric bulk, disrupting crystal packing. Combined with the low molecular weight and high polarity of the free base, the thermodynamic minimum is a viscous oil. The Solution: Form the hydrochloride (HCl) salt. Treating the free base with anhydrous HCl leverages strong ionic interactions and a rigid hydrogen-bonding network between the chloride anion, the primary ammonium cation, and the pyridazine nitrogens [[1]]([Link]). This drives the formation of a stable, highly crystalline lattice (Protocol C).

Part 3: Experimental Methodologies

Protocol A: SCX-2 Catch & Release (For Crude Clean-up)

Use this method if your crude contains significant neutral or acidic byproducts.

  • Conditioning: Solvate an SCX-2 cartridge (1 g resin per 100 mg of crude) with 3 Column Volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) / MeOH (1:1) and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 CV of MeOH.

    • Self-Validation Step: Spot the wash fractions on a TLC plate and stain with Ninhydrin. A lack of purple/pink spots confirms your target amine is securely bound to the resin.

  • Elution: Elute the target compound using 3 CV of 2.0 M Ammonia in MeOH.

  • Recovery: Concentrate the basic fractions under reduced pressure to yield the purified free base.

Protocol B: Reversed-Phase Flash Chromatography (C18)

Use this method for separating the target from structurally similar basic impurities.

  • Column Prep: Equilibrate a C18 flash column with 5% Acetonitrile (MeCN) in H₂O. Add 0.1% Trifluoroacetic acid (TFA) to both solvents to keep the amine protonated and improve peak shape.

  • Loading: Dissolve the crude in DMSO (max 2% of column volume) and inject.

  • Gradient: Run a shallow gradient from 5% to 40% MeCN over 15 CVs.

  • Fractionation: Trigger collection via UV at 254 nm (strong absorbance from the pyridazine ring).

  • Recovery: Pool the fractions. To recover the free base, adjust the pH to 10 using saturated aqueous NaHCO₃, extract 3x with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

Protocol C: HCl Salt Formation & Recrystallization

Use this method to obtain the final, ultra-pure crystalline solid.

  • Dissolution: Dissolve the purified free base in anhydrous Ethanol (EtOH) (approx. 5 mL per gram).

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.05 equivalents of 2.0 M HCl in Diethyl Ether (Et₂O) under vigorous stirring. A white precipitate should begin to form.

  • Anti-Solvent Addition: Stir for 30 minutes, then slowly add anhydrous Et₂O (anti-solvent) until the solution remains slightly cloudy.

  • Recrystallization: Heat the suspension to reflux until the solid completely dissolves. Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize crystal growth.

  • Filtration: Filter the crystals via vacuum filtration, wash with ice-cold Et₂O, and dry under high vacuum for 12 hours.

  • Self-Validation Step:

    • pH Check: Dissolve 5 mg of the final salt in 1 mL of DI water. The pH should be ~4.0–5.0. A pH < 2.0 indicates trapped excess HCl, requiring further trituration with Et₂O.

    • NMR Integration: In a ¹H-NMR (D₂O), integrate the 6H singlet of the gem-dimethyl group (~1.3 ppm) against the 1H aromatic protons of the pyridazine ring (~7.5–8.9 ppm). A perfect 6:1 ratio confirms no structural degradation occurred during acidic salt formation.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 2-Methyl-2-(6-methylpyridazin-3-yl) propan-1-amine Assess Assess Purity via LC-MS Start->Assess HighPurity >85% Purity (Minor Impurities) Assess->HighPurity LowPurity <85% Purity (Complex Mixture) Assess->LowPurity SaltForm Salt Formation (HCl in EtOH/Et2O) HighPurity->SaltForm RPFlash Reverse-Phase Flash (C18) 0.1% TFA in H2O/MeCN LowPurity->RPFlash SCX SCX-2 Catch & Release (Remove Non-Basic Impurities) LowPurity->SCX FreeBase Free Base Recovery (Neutralization & Extraction) RPFlash->FreeBase SCX->FreeBase FreeBase->SaltForm Recryst Recrystallization (EtOH/EtOAc Anti-solvent) SaltForm->Recryst Pure Pure Crystalline Salt >98% Purity Recryst->Pure

Fig 1. Decision matrix for the purification and salt formation of the target pyridazine amine.

References

  • Biotage. "ISOLUTE® SCX-2 Catch and Release Purification of Amines." Biotage Application Notes. Available at:[Link]

  • Teledyne ISCO. "RediSep C-18 Reversed Phase Column Purification of Primary Amines." Teledyne ISCO Chromatography Applications. Available at:[Link]

  • ResearchGate. "Calculated pKa values of pyridazine and related adducts." ResearchGate Publications. Available at:[Link]

  • PubChem. "Pyridazine - Computed and Experimental Properties (CID 9259)." National Institutes of Health (NIH). Available at: [Link]

  • Baruch S. Blumberg Institute. "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Blumberg Institute Research Seminars. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sterically demanding compound, 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sterically demanding compound, 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the challenges associated with the significant steric hindrance posed by the neopentyl-like amine substituent on the pyridazine core.

The unique structure of this molecule, featuring a quaternary carbon directly attached to both the aminomethyl group and the pyridazine ring, presents considerable hurdles in typical synthetic transformations such as C-N bond formation, acylation, and alkylation. This resource is designed to provide you with the foundational knowledge and practical strategies to successfully incorporate this valuable building block into your research.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine, with a focus on its synthesis via cross-coupling and its subsequent derivatization.

Issue 1: Low or No Yield in Buchwald-Hartwig Amination to Synthesize the Target Compound

Question: I am attempting to synthesize 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine via a Buchwald-Hartwig amination of 3-halo-6-methylpyridazine with 2-methyl-2-aminopropane (neopentylamine), but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer: This is a classic challenge of coupling a sterically hindered primary amine with a heteroaryl halide. The neopentyl group on the amine and the methyl group on the pyridazine create a congested environment around the reaction centers. The primary obstacles are likely slow oxidative addition of the palladium catalyst to the pyridazine ring and/or difficult reductive elimination to form the C-N bond.

Here are key areas for optimization:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts and simple phosphine ligands are often ineffective. You need to employ a catalyst system specifically designed for sterically demanding couplings.

    • Bulky, Electron-Rich Ligands: The use of sterically hindered and electron-rich phosphine ligands is essential. These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination. Consider using Buchwald-type biarylphosphine ligands or highly specialized chelating alkylphosphines.[1][2][3]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be effective in promoting cross-coupling with sterically hindered substrates.[4]

    • Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more consistent and higher yields by ensuring the formation of the active catalytic species.[5]

  • Base and Solvent Choice: The choice of base and solvent is crucial for the success of the reaction.

    • Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the hindered amine without competing in the reaction.[6]

    • Aprotic, Non-coordinating Solvents: Solvents like toluene, dioxane, or THF are generally preferred. The choice of solvent can influence the solubility of the catalyst and reagents, as well as the reaction kinetics.

  • Reaction Temperature and Time: Due to the high activation energy barrier imposed by steric hindrance, higher reaction temperatures and longer reaction times are often necessary.[7]

    • Elevated Temperatures: Reactions may require heating to 80-120 °C.

    • Extended Reaction Times: Monitor the reaction progress over 12-24 hours, as the reaction may be slow to reach completion.

Recommended Starting Conditions for Buchwald-Hartwig Amination:
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.
Ligand Bulky biarylphosphine (e.g., XPhos, RuPhos) or a specialized P,N-ligandEssential for overcoming steric hindrance.[2][5]
Base NaOtBu or LHMDSStrong, non-nucleophilic base to deprotonate the hindered amine.[6]
Solvent Toluene or DioxaneAprotic, non-coordinating solvents are generally effective.
Temperature 100-110 °CTo overcome the high activation energy barrier.
Catalyst Loading 1-5 mol%A higher catalyst loading may be necessary for challenging substrates.
Issue 2: Incomplete Acylation or Amide Bond Formation

Question: I am trying to acylate the primary amine of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine with an acyl chloride or a carboxylic acid (using standard coupling reagents), but the reaction is sluggish and incomplete. How can I drive this reaction to completion?

Answer: The steric bulk around the primary amine significantly hinders the approach of electrophiles, making acylation challenging. The low nucleophilicity of the amine due to the electron-withdrawing nature of the pyridazine ring can also contribute to the problem.

Here are some strategies to improve acylation yields:

  • Use of More Reactive Acylating Agents:

    • Acyl Fluorides or Mixed Anhydrides: These are more reactive than acyl chlorides or those generated in situ from carboxylic acids and can be more effective in acylating hindered amines.[8]

    • Highly Reactive Coupling Reagents: For carboxylic acid couplings, consider using more potent coupling reagents like PyAOP or HATU, which are known to be effective for sterically demanding amide bond formations.[8]

  • Reaction Conditions:

    • Lewis Acid Additives: The addition of a Lewis acid can activate the acylating agent, making it more electrophilic.

    • Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

    • Aprotic Polar Solvents: Solvents like DMF or NMP can help to solvate the transition state and may improve reaction rates.

Troubleshooting Workflow for Acylation Reactions

start Low Yield in Acylation reagent Assess Acylating Agent start->reagent Acyl Chloride/Carboxylic Acid Acyl Chloride/Carboxylic Acid reagent->Acyl Chloride/Carboxylic Acid Standard Coupling Reagent Standard Coupling Reagent reagent->Standard Coupling Reagent conditions Modify Reaction Conditions alternative Alternative Strategies conditions->alternative Add Lewis Acid Catalyst Add Lewis Acid Catalyst conditions->Add Lewis Acid Catalyst Increase Reaction Temperature Increase Reaction Temperature conditions->Increase Reaction Temperature Change to Aprotic Polar Solvent (DMF, NMP) Change to Aprotic Polar Solvent (DMF, NMP) conditions->Change to Aprotic Polar Solvent (DMF, NMP) Consider Staudinger Ligation (if applicable) Consider Staudinger Ligation (if applicable) alternative->Consider Staudinger Ligation (if applicable) Synthesize Amine with Acyl Group Pre-installed Synthesize Amine with Acyl Group Pre-installed alternative->Synthesize Amine with Acyl Group Pre-installed Switch to Acyl Fluoride or Mixed Anhydride Switch to Acyl Fluoride or Mixed Anhydride Acyl Chloride/Carboxylic Acid->Switch to Acyl Fluoride or Mixed Anhydride Switch to Acyl Fluoride or Mixed Anhydride->conditions Use Potent Coupling Reagent (e.g., PyAOP, HATU) Use Potent Coupling Reagent (e.g., PyAOP, HATU) Standard Coupling Reagent->Use Potent Coupling Reagent (e.g., PyAOP, HATU) Use Potent Coupling Reagent (e.g., PyAOP, HATU)->conditions

Caption: Decision-making workflow for troubleshooting acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of steric hindrance in 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine?

A1: The steric hindrance arises from the neopentyl-like fragment, where a quaternary carbon is directly bonded to the pyridazine ring and the aminomethyl group. This arrangement creates a highly congested environment around the nitrogen atom, physically blocking the approach of reagents.

Q2: How does the electronic nature of the pyridazine ring affect the reactivity of the amine?

A2: The pyridazine ring is an electron-deficient heteroaromatic system. The two nitrogen atoms in the ring act as electron-withdrawing groups, which reduces the electron density on the attached amine. This decreased nucleophilicity of the amine can slow down reactions that require nucleophilic attack, such as acylation and alkylation.

Q3: Are there alternative synthetic routes to this molecule that might avoid the challenging Buchwald-Hartwig amination?

A3: While the Buchwald-Hartwig amination is a powerful tool, alternative strategies could be considered, although they may present their own challenges. One possibility is the construction of the pyridazine ring onto a pre-existing fragment containing the neopentylamine moiety. For example, a reaction between a 1,4-dicarbonyl compound bearing the neopentyl group and hydrazine could form the pyridazine ring. However, the synthesis of the required dicarbonyl precursor could be complex.

Q4: Can copper-catalyzed C-N coupling reactions be an alternative to palladium-catalyzed methods for the synthesis of this compound?

A4: Copper-catalyzed C-N coupling (Ullmann-type reactions) can be an alternative, especially for heteroaryl systems.[9] Recent developments have led to milder reaction conditions and improved catalyst systems. However, these reactions can also be sensitive to steric hindrance, and optimization of ligands and reaction conditions would be necessary. For highly hindered substrates, palladium catalysis with specialized ligands often remains the more robust option.[1][10]

Conceptual Diagram of Steric Hindrance

Caption: Steric shielding of the amine nitrogen by the bulky substituent.

References

  • Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 130(20), 6586-6596. [Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF. [Link]

  • Rataboul, F., Zapf, A., Jackstell, R., Harkal, S., Riermeier, T., Monsees, A., ... & Beller, M. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry-A European Journal, 10(12), 2983-2990. [Link]

  • Hartwig Group. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. The Hartwig Group. [Link]

  • Bunev, A. S., Vatsadze, S. Z., & Kochetkov, K. A. (2016). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. Molecules, 21(12), 1723. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved April 10, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2015). α-Arylation/Heteroarylation of Chiral α-Aminomethyltrifluoroborates via Synergistic Iridium Photoredox/Nickel Cross-Coupling Catalysis. ACS Catalysis, 5(12), 7219-7223. [Link]

  • Contente, M. L., & Paradisi, F. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Catalysis Science & Technology, 8(1), 23-35. [Link]

  • Du Bois, J. (2017). Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers, 4(7), 1435-1440. [Link]

  • Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. New Journal of Chemistry, 40(5), 4056-4060. [Link]

  • University of Florida. (n.d.). Pyridazine. [Link]

  • Procter, D. J., & Gamm, A. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Chemical Science, 14(34), 9239-9245. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3 (2 H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9), 1700093. [Link]

  • Kappe, C. O., & Dallinger, D. (2009). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Australian Journal of Chemistry, 62(11), 1495-1502. [Link]

  • Nasiri, F., & Boshagh, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19047-19070. [Link]

  • Fotiadou, R., & Pavlidis, I. V. (2025). Challenges and good practices on transaminase-catalysed synthesis of optically pure amines. Methods in Enzymology, 714, 297-312. [Link]

  • Brimble, M. A., & Furkert, D. P. (2015). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 51(84), 15415-15418. [Link]

  • Li, Y., et al. (2023). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry. [Link]

  • Reisberg, S. H., et al. (2025). Triply Convergent Cross-Coupling of Aryl Halides, Aryl Boronic Acids, and Aryl Carbenes: Regulation of Transmetalation Timing by a Copper Co-Catalyst. ChemRxiv. [Link]

  • da Silva, A. B., et al. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 30(15), 3533. [Link]

  • Zhang, Y., et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 24(22), 4166. [Link]

  • Kwong, F. Y., & So, C. M. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Shields, J. D., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9355-9362. [Link]

  • Levin, M. D. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Preprints.org. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Preprints.org. [Link]

  • Krska, S. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(20), 5576-5579. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2023). pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1215. [Link]

  • Procter, D. J., & Gamm, A. (2025). Challenges for azine amination reactions and an approach via designed phosphonium salts. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). WO2010139266A1 - Methods for synthesizing 3-(substituted dihydroisoindolinone-2-yl)
  • Ramachandran, P. V., & Gagare, P. D. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses, 94, 332-345. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine. This guide is designed for researchers and drug development professionals who are scaling up or optimizing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine. This guide is designed for researchers and drug development professionals who are scaling up or optimizing this specific pyridazine building block.

The synthesis typically follows a two-step sequence: an initial nucleophilic aromatic substitution (SNAr) to install the isobutyronitrile group, followed by the reduction of the nitrile to the primary amine. Below, we address the most common mechanistic pitfalls, byproduct formations, and provide self-validating protocols to ensure high-fidelity synthesis.

Synthesis Workflow Overview

G A 3-Chloro-6-methylpyridazine + Isobutyronitrile B Step 1: SNAr Reaction (KHMDS, THF, 0°C to RT) A->B C 2-Methyl-2-(6-methylpyridazin-3-yl) propanenitrile B->C D Step 2: Nitrile Reduction (Raney Ni, H2, NH3/MeOH) C->D E 2-Methyl-2-(6-methylpyridazin-3-yl) propan-1-amine D->E

Workflow for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine synthesis.

Part 1: Alpha-Arylation of Isobutyronitrile (SNAr Step)

Troubleshooting & FAQs

Q: Why am I seeing unreacted 3-chloro-6-methylpyridazine and low yields of the nitrile intermediate? A: This is typically a causality of incomplete deprotonation of isobutyronitrile. Isobutyronitrile has a pKa of ~ 30, requiring a strong, non-nucleophilic base to form the ketenimine anion. If your base (e.g., KHMDS or LDA) has degraded due to moisture, the equilibrium will not favor the anion. Furthermore, SNAr on electron-rich or neutral pyridazines can be sluggish. Ensure strict anhydrous conditions and allow sufficient time for the ketenimine anion to form before introducing the electrophile.

Q: How can I minimize nucleophilic attack or homocoupling on the pyridazine ring? A: During the initial functionalization of 3-chloro-6-methylpyridazine, homocoupling and reductive dehalogenation are major competing byproducts if the reaction conditions are not strictly controlled 1[1]. Avoid using alkyl lithiums (like n-BuLi) or alkoxides, as they can act as nucleophiles and attack the electrophilic pyridazine ring (Chichibabin-type side reactions). Using sterically hindered bases like KHMDS ensures the base acts purely to deprotonate the isobutyronitrile.

Validated Methodology: SNAr Synthesis of Nitrile Intermediate

This protocol utilizes KHMDS to irreversibly deprotonate isobutyronitrile without acting as a nucleophile, preventing ring-addition byproducts.

  • Preparation: Charge a flame-dried, round-bottom flask with isobutyronitrile (1.2 eq) and anhydrous THF (0.5 M) under an inert Argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise add KHMDS (1.3 eq, 1M solution in THF).

  • Anion Maturation: Stir the mixture at 0 °C for 30 minutes.

    • Validation Checkpoint 1: The solution should turn slightly yellow/orange, indicating the successful formation of the ketenimine anion.

  • Electrophile Addition: Slowly add a solution of 3-chloro-6-methylpyridazine (1.0 eq) in anhydrous THF dropwise to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 1:1). Confirm the complete consumption of the UV-active 3-chloro-6-methylpyridazine spot (Rf ~0.4) and the appearance of a new, more polar product spot.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient Hexanes to EtOAc) to yield 2-methyl-2-(6-methylpyridazin-3-yl)propanenitrile.

Part 2: Nitrile Reduction to Primary Amine

Troubleshooting & FAQs

Q: My nitrile reduction is yielding significant amounts of secondary and tertiary amine byproducts. How do I prevent this? A: Catalytic hydrogenation is a widely used and highly selective method for nitrile reduction, but a notorious drawback is the formation of secondary and tertiary amine byproducts 2[2]. This cumbersome byproduct profile is a well-documented issue in industrial catalysis where nitrile intermediates are used 3[3]. Mechanistically, the nitrile is first reduced to an imine. The newly formed primary amine can nucleophilically attack this intermediate imine, expelling ammonia to form a secondary imine, which is subsequently reduced to a secondary amine dimer. To suppress secondary amine formation, the reaction must be flooded with an ammonia solution to drive the equilibrium backward, or non-catalytic hydride reagents like BH₃•THF can be employed 4[4].

Q: I am observing over-reduction (saturation) of the pyridazine ring during catalytic hydrogenation. What are the alternatives? A: Pyridazine rings are highly susceptible to over-reduction to tetrahydropyridazines under high hydrogen pressure when using aggressive catalysts like Palladium on Carbon (Pd/C). To preserve the heteroaromatic ring, switch to a milder catalyst such as Raney® Nickel, or utilize chemical borane reductions (BH₃•THF) which selectively reduce the nitrile without affecting the aromatic system.

G Nitrile Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine H2 Primary Primary Amine (R-CH2-NH2) Imine->Primary H2 Condensation Condensation (-NH3) Imine->Condensation + Primary Amine SecImine Secondary Imine (R-CH=N-CH2-R) Condensation->SecImine SecAmine Secondary Amine Byproduct (R-CH2-NH-CH2-R) SecImine->SecAmine H2

Mechanism of secondary amine byproduct formation during nitrile reduction.

Data Presentation: Reduction Conditions & Byproduct Profiles
Reduction MethodCatalyst / ReagentAdditivePrimary Amine SelectivityMajor Byproducts Encountered
Catalytic Hydrogenation10% Pd/CNoneLowSecondary amines, Pyridazine ring reduction
Catalytic HydrogenationRaney® NickelNH₃ (Ammonia)HighTrace secondary amines
Chemical HydrideLiAlH₄NoneModerateDehalogenation (if applicable), incomplete reduction
Chemical BoraneBH₃•THFNoneHighBorane-amine complexes (requires acidic workup)
Validated Methodology: Selective Reduction to Primary Amine

This protocol utilizes Raney Nickel in the presence of methanolic ammonia. The excess ammonia shifts the imine condensation equilibrium back to the primary imine, effectively shutting down the dimerization pathway.

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve the 2-methyl-2-(6-methylpyridazin-3-yl)propanenitrile (1.0 eq) in a 7M solution of ammonia in methanol (NH₃/MeOH) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add a catalytic amount of washed Raney® Nickel (approx. 15% w/w relative to the substrate). Caution: Raney Nickel is highly pyrophoric. Transfer it as a slurry and never allow the catalyst to dry in the presence of air.

  • Purging: Seal the vessel. Purge the atmosphere with Nitrogen gas (3x) to remove oxygen, followed by purging with Hydrogen gas (3x).

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas and stir vigorously at room temperature for 12-16 hours.

    • Validation Checkpoint 1: Monitor the hydrogen uptake via the pressure gauge. The pressure should show a steady drop initially. Refill to 50 psi until uptake ceases entirely.

  • Filtration: Depressurize the vessel safely and purge with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel catalyst. Wash the pad generously with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude primary amine.

    • Validation Checkpoint 2: Perform LC-MS analysis of the crude mixture. The desired primary amine should show a mass of [M+H]⁺ = 166.1. The absence of a peak at [M+H]⁺ = 314.2 confirms the successful suppression of the secondary amine dimer.

  • Purification: If necessary, purify via acid-base extraction or column chromatography (DCM/MeOH/NH₄OH 90:9:1) to obtain the pure 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

References

  • Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
  • 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem.
  • NEW TRENDS IN CATALYSIS (03655d.en) - UNIDO.
  • Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 - Benchchem.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Welcome to the Technical Support Center. This portal provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, standard operating procedures (SOPs), and mechanistic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, standard operating procedures (SOPs), and mechanistic insights for handling 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine .

Due to its dual-functional nature—a sterically hindered primary amine and an electron-rich pyridazine ring—this compound requires stringent storage protocols to prevent oxidative degradation and maintain quantitative purity.

I. Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does my batch of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine show discoloration and purity loss when left on the benchtop? A: Benchtop degradation is driven by two distinct oxidative pathways. First, while the gem-dimethyl group at the beta-carbon provides significant steric hindrance (a neopentyl-like structure), the primary aliphatic amine remains susceptible to auto-oxidation, eventually forming hydroxylamines or degrading further into imines[1]. Second, the pyridazine ring is highly susceptible to N-oxidation, requiring strict environmental control[2]. Pyridazine derivatives readily form N-oxides when exposed to atmospheric oxygen, a process heavily accelerated by UV light via photochemical activation[3].

Q2: Should I store this compound as a free base or a salt? A: Whenever possible, store the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Converting the primary amine to an ammonium salt protonates the nitrogen lone pair, drastically reducing its nucleophilicity and eliminating its reactivity toward molecular oxygen. If your downstream application requires the free base, only neutralize the required aliquot immediately prior to use.

Q3: We purged our vials with Nitrogen, but still observed oxidation over 6 months. What went wrong? A: Nitrogen padding is a standard industry practice to inhibit amine oxidation[4], but it is often insufficient for long-term storage of highly sensitive compounds in standard vials. Because nitrogen's density is similar to air, trace oxygen can easily mix back into the headspace if the seal is imperfect. Argon is approximately 38% denser than air and forms a heavy, protective blanket over the compound. Additionally, standard caps may allow oxygen permeation; always use PTFE-lined caps for a hermetic seal.

II. Storage Condition Matrix

To ensure maximum shelf-life and prevent both primary amine oxidation and pyridazine N-oxidation, adhere to the quantitative storage parameters outlined below.

Table 1: Optimal Storage Parameters and Mechanistic Rationale

ParameterRecommended ConditionMechanistic Rationale
Temperature -20°C to -80°CDecelerates the kinetic rate of auto-oxidation and N-oxide formation[2].
Atmosphere Argon Purge (Headspace)Displaces atmospheric O2; heavier than air, providing a superior blanket compared to nitrogen[4].
Container Amber Glass VialsBlocks UV radiation (<400 nm), preventing photochemical N-oxidation of the pyridazine ring[3].
Chemical State Lyophilized Salt (e.g., HCl)Protonation of the amine lone pair prevents radical-initiated oxidation[1].
Moisture < 1% (Desiccated)Prevents hydrolytic degradation and limits the mobility of trace transition metal catalysts.

III. Logical Relationships & Workflows (Visualized)

Oxidation_Prevention Compound 2-Methyl-2-(6-methylpyridazin-3-yl) propan-1-amine Stressors Environmental Stressors (O2, UV Light, Temp) Compound->Stressors Exposure NOxide Pyridazine N-Oxidation (Ring Degradation) Stressors->NOxide AmineOx Primary Amine Oxidation (Hydroxylamine/Imine) Stressors->AmineOx Argon Argon/N2 Purging Argon->Stressors Displaces O2 Amber Amber Glass Vials Amber->Stressors Blocks UV TempCtrl Storage at -20°C TempCtrl->NOxide Slows Kinetics TempCtrl->AmineOx Slows Kinetics

Logical pathways of oxidative degradation and targeted prevention strategies.

SOP_Workflow Step1 1. Dissolution & Salt Formation Step2 2. Aliquoting into Amber Vials Step1->Step2 Step3 3. Lyophilization (Remove Solvent) Step2->Step3 Step4 4. Argon Purging (Displace O2) Step3->Step4 Step5 5. PTFE Sealing & -20°C Storage Step4->Step5

Step-by-step experimental workflow for the cryopreservation of sensitive amines.

IV. Standard Operating Procedure (SOP): Cryopreservation & Aliquoting

This protocol is a self-validating system designed to ensure zero oxygen exposure during the preparation of long-term storage aliquots.

Step 1: Salt Conversion (Optional but Highly Recommended)

  • Dissolve the free base compound in anhydrous diethyl ether or dioxane.

  • Slowly add 1.1 equivalents of anhydrous HCl in dioxane under constant stirring at 0°C.

  • Collect the resulting precipitate via vacuum filtration and wash with cold ether.

Step 2: Aliquoting

  • Transfer the lyophilized solid into pre-weighed, oven-dried (120°C for 2 hours) amber glass vials.

    • Self-Validation Check: Ensure vials are cooled entirely within a vacuum desiccator to prevent atmospheric condensation from introducing moisture.

  • Divide the bulk batch into single-use aliquots (e.g., 10 mg to 50 mg). This prevents repeated freeze-thaw cycles and oxygen exposure during future sampling.

Step 3: Argon Purging

  • Insert an argon gas line fitted with a sterile, long-gauge needle into the vial, keeping the tip approximately 1 cm above the solid.

  • Purge the headspace with a gentle stream of argon for 30–60 seconds.

    • Self-Validation Check: Confirm positive flow by feeling the gas exit the vial or by using a low-flow indicator inline with the gas tubing.

  • Slowly withdraw the needle while maintaining gas flow to ensure the headspace remains entirely filled with argon up to the brim.

Step 4: Sealing and Storage

  • Immediately cap the vial using a PTFE-lined screw cap. Avoid standard rubber septa, which degrade and become porous over time.

  • Wrap the cap junction tightly with Parafilm to provide a secondary moisture and gas barrier.

  • Store the vials in a sealed desiccator box containing indicating silica gel, and place the box in a -20°C or -80°C freezer.

V. References

1.[2] Title: Safety Handling and Storage Guidelines for Pyridazine Compounds. Source: rlavie.com. URL: 2.[1] Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Source: researchgate.net. URL: 3.[3] Title: Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Source: nih.gov. URL: 4.[4] Title: US20120271026A1 - Inhibition of amine oxidation. Source: google.com. URL:

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Structural Elucidation of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine: A Comparative Guide to High-Field NMR, Benchtop NMR, and In-Silico Prediction In modern drug development, the rapid and unambiguous structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine: A Comparative Guide to High-Field NMR, Benchtop NMR, and In-Silico Prediction

In modern drug development, the rapid and unambiguous structural verification of Active Pharmaceutical Ingredient (API) intermediates is critical. The compound 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine ( C9​H15​N3​ ) presents a unique analytical challenge. It features an electron-deficient pyridazine ring, a sterically hindered gem-dimethyl group, and a primary amine.

This guide objectively compares the performance of three analytical approaches for the structural elucidation of this intermediate: High-Field NMR (600 MHz) , Benchtop NMR (60 MHz) , and In-Silico Predictive Software . By evaluating these platforms, researchers can optimize their workflows for either rapid QA/QC screening or definitive structural proof.

The Analytical Challenge & Platform Overview

The structural signature of this pyridazine derivative relies heavily on resolving the coupling between the adjacent aromatic protons (H-4 and H-5) and detecting the quaternary carbons.

  • High-Field NMR (600 MHz - The Gold Standard): Utilizes superconducting magnets to provide maximum dispersion and sensitivity. It is the definitive method for resolving complex spin systems and detecting low-abundance nuclei[1].

  • Benchtop NMR (60 MHz - The Rapid Alternative): Utilizes permanent magnets, allowing for field-deployable, fume-hood-adjacent analysis. While it democratizes analytical access[2], it suffers from inherent limitations in resolving power due to signal overlap[3].

  • In-Silico Prediction (e.g., Mnova / ChemDraw): Serves as the theoretical baseline, utilizing empirical databases and HOSE (Hierarchical Orthogonal Space Environment) codes to estimate chemical shifts prior to synthesis.

Standardized Experimental Protocol (Self-Validating System)

To ensure high scientific integrity and cross-platform comparability, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation Weigh exactly 20.0 mg of the synthesized intermediate. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a standard 5 mm Type 1 borosilicate NMR tube. Causality: CDCl3​ is explicitly chosen over protic solvents (like CD3​OD or D2​O ) to prevent deuterium exchange with the primary amine ( −NH2​ ) protons. If exchange occurs, the amine signal disappears, resulting in an incomplete structural signature.

Step 2: Data Acquisition

  • High-Field (600 MHz): Acquire 1H NMR using 16 scans, a 30° pulse angle, and a 4-second relaxation delay ( D1​ ). Acquire 13C NMR using 1024 scans with power-gated decoupling (WALTZ-16) and a 2-second D1​ .

  • Benchtop (60 MHz): Acquire 1H NMR using 64 scans (to compensate for lower intrinsic sensitivity) and a 10-second D1​ . Acquire 13C NMR using 4096 scans.

Step 3: Processing & Self-Validation Apply zero-filling to 64k data points and exponential line broadening (0.3 Hz for 1H , 1.0 Hz for 13C ). Self-Validation Check: The TMS singlet must be calibrated to exactly 0.00 ppm. Next, lock the integration of the well-isolated gem-dimethyl singlet (~1.35 ppm) to exactly 6.00. If the subsequent integration of the methylene singlet (~2.90 ppm) does not yield 2.00±0.05 , the sample is flagged for incomplete relaxation or impurity, triggering an automatic re-acquisition with an extended D1​ delay.

Comparative Spectral Data Analysis

The quantitative data below summarizes the performance of each platform in identifying the key structural markers of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

Table 1: 1H NMR Spectral Data Comparison ( CDCl3​ )

Proton AssignmentHigh-Field (600 MHz)Benchtop (60 MHz)In-Silico PredictionPyridazine H-47.45 ppm (d, J = 8.8 Hz, 1H)7.30 - 7.50 ppm (m, 2H)*7.52 ppm (d, J = 8.5 Hz, 1H)Pyridazine H-57.30 ppm (d, J = 8.8 Hz, 1H)Overlaps with H-47.38 ppm (d, J = 8.5 Hz, 1H)Methylene (- CH2​ NH2​ )2.90 ppm (s, 2H)2.92 ppm (s, 2H)2.85 ppm (s, 2H)Pyridazine - CH3​ (C6)2.65 ppm (s, 3H)2.65 ppm (s, 3H)2.70 ppm (s, 3H)Amine (- NH2​ )1.50 ppm (br s, 2H)Lost in baseline noise1.80 ppm (br s, 2H)gem-Dimethyl (-C( CH3​ ) 2​ )1.35 ppm (s, 6H)1.36 ppm (s, 6H)1.30 ppm (s, 6H) *Note: The multiplet at 60 MHz is a result of strong second-order coupling, explained in the causality section below.

Table 2: 13C NMR Spectral Data Comparison ( CDCl3​ )
Carbon AssignmentHigh-Field (150 MHz)Benchtop (15 MHz)In-Silico Prediction
Pyridazine C-3 (Quat) 165.2 ppmNot Detected163.5 ppm
Pyridazine C-6 (Quat) 158.4 ppmNot Detected159.1 ppm
Pyridazine C-5 (CH) 126.8 ppm127.0 ppm128.2 ppm
Pyridazine C-4 (CH) 124.5 ppm124.8 ppm125.0 ppm
Methylene (- CH2​ -) 53.5 ppm53.3 ppm51.8 ppm
Aliphatic Quat (-C( CH3​ ) 2​ ) 41.2 ppmNot Detected40.5 ppm
gem-Dimethyls (2x CH3​ ) 26.4 ppm26.5 ppm25.9 ppm
Pyridazine - CH3​ 22.1 ppm22.0 ppm21.5 ppm

Mechanistic Causality: Why Platforms Diverge

To understand the performance discrepancies between the platforms, we must analyze the underlying physics of Nuclear Magnetic Resonance.

1. The Δν/J Ratio and the "Roof Effect" (1H NMR): The most critical difference between 600 MHz and 60 MHz platforms is how they handle the adjacent pyridazine protons (H-4 and H-5). The chemical shift difference between them is ~0.15 ppm.

  • At 600 MHz , 0.15 ppm equates to 90 Hz. With a coupling constant ( J ) of 8.8 Hz, the ratio Δν/J is > 10. This creates a simple, first-order AX spin system , resolving into two distinct, easily integrable doublets.

  • At 60 MHz , 0.15 ppm equates to only 9 Hz. The ratio Δν/J drops to ~1.0. This creates a strongly coupled, second-order AB spin system . The inner peaks intensify (the "roof effect") while the outer peaks diminish, causing the signals to merge into an overlapping multiplet[3]. For a benchtop user, this obscures the coupling constant and complicates the differentiation of regioisomers.

2. T1​ Relaxation and Quaternary Carbons (13C NMR): Quaternary carbons (C-3, C-6, and the side-chain −C(CH3​)2​− ) lack attached protons, eliminating the highly efficient dipole-dipole relaxation pathway. Consequently, their longitudinal relaxation times ( T1​ ) are significantly longer. While a 600 MHz system with a cryoprobe possesses the sensitivity to detect these carbons within minutes, a 60 MHz benchtop system often loses these signals entirely in the baseline noise due to low intrinsic sensitivity and incomplete relaxation[3].

Workflow Visualization

NMR_Comparison Start Target API Intermediate: 2-Methyl-2-(6-methylpyridazin- 3-yl)propan-1-amine Prep Standardized Sample Prep (20 mg in 0.6 mL CDCl3) Start->Prep InSilico In-Silico Prediction (Mnova / ChemDraw) Start->InSilico Benchtop Benchtop NMR (60 MHz) Rapid QA/QC Screening Prep->Benchtop HighField High-Field NMR (600 MHz) Definitive Elucidation Prep->HighField Analysis Spectral Processing & Comparative Analysis Benchtop->Analysis 2nd Order AB System (Signal Overlap) HighField->Analysis 1st Order AX System (Clear Doublets) InSilico->Analysis Baseline Shifts (Theoretical) Result Structural Verification & Platform Selection Analysis->Result

Workflow for structural elucidation of the pyridazine intermediate across analytical platforms.

Conclusion & Recommendations

For the structural elucidation of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine :

  • Use Benchtop NMR (60 MHz) strictly for rapid, at-line reaction monitoring or QA/QC where the presence of the gem-dimethyl and methylene singlets is sufficient to confirm product formation. Do not rely on it for definitive regioisomer assignment due to the second-order overlap of the pyridazine protons.

  • Use High-Field NMR (600 MHz) for IND-enabling structural proof, regulatory submissions, and definitive assignment of all quaternary carbons and coupling constants.

References

  • Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: Forensic Science International URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays Source: News-Medical URL: [Link]

Sources

Comparative

LC-MS Purity Validation of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine: A Comparative Guide of HILIC vs. RPLC

The Analytical Challenge: Physicochemical Profiling The compound 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine presents a classic chromatographic challenge in modern drug development. Structurally, it features a high...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Physicochemical Profiling

The compound 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine presents a classic chromatographic challenge in modern drug development. Structurally, it features a highly polar, basic primary aliphatic amine (estimated pKa ~9.5) tethered to a substituted pyridazine ring.

In traditional Reversed-Phase Liquid Chromatography (RPLC), highly polar and ionizable analytes exhibit poor affinity for hydrophobic stationary phases (e.g., C18). This lack of retention often results in the analyte eluting in the void volume, where it is highly susceptible to ion suppression from unretained matrix components. Furthermore, the basic amine group inevitably undergoes secondary electrostatic interactions with residual silanols on the silica support, leading to severe peak tailing and compromised quantitative accuracy[1].

To overcome these limitations, this guide objectively compares RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) , culminating in a fully self-validating, ICH Q2(R2)-compliant analytical protocol[2].

Mechanistic Rationale: Why HILIC Outperforms RPLC

HILIC provides an orthogonal retention mechanism specifically engineered for polar analytes. It utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic chemistries) combined with a highly organic mobile phase (typically >70% acetonitrile)[3].

The Causality of Retention: When the highly organic mobile phase flows over the polar stationary phase, a water-rich liquid layer forms on the surface of the silica. The polar 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine partitions out of the hydrophobic bulk mobile phase and into this immobilized aqueous layer. Concurrently, the positively charged primary amine undergoes controlled, beneficial electrostatic (ion-exchange) interactions with the stationary phase. This dual-mechanism ensures strong retention (k' > 3) and highly symmetrical peak shapes[3].

Conversely, RPLC relies strictly on hydrophobic partitioning. Because the compound is highly hydrophilic, it bypasses the C18 ligands entirely. Attempting to force retention in RPLC requires highly aqueous mobile phases (which risk phase dewetting) or the addition of ion-pairing reagents (which severely suppress mass spectrometric ionization)[1].

Mechanism cluster_HILIC HILIC Mechanism (Optimal) cluster_RPLC RPLC Mechanism (Suboptimal) Compound 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (Highly Polar, Basic Amine) H1 Aqueous Layer Partitioning (Bare Silica/Amide) Compound->H1 R1 Hydrophobic C18 Surface (Minimal Affinity) Compound->R1 H2 Electrostatic Ion-Exchange (Primary Amine Interaction) H1->H2 H3 Strong Retention (k' > 3) Symmetrical Peak Shape H2->H3 R2 Secondary Silanol Interactions (Uncontrolled Ion-Exchange) R1->R2 R3 Void Volume Elution Severe Peak Tailing R2->R3

Fig 1. Mechanistic comparison of HILIC vs. RPLC retention for polar basic amines.

Experimental Design & Self-Validating Protocols

To ensure data trustworthiness, the following methodology operates as a self-validating system . It incorporates System Suitability Testing (SST) to verify column efficiency prior to analysis, and blank injections to rule out carryover, satisfying the rigorous demands of regulatory submissions.

Sample Preparation Protocol
  • Diluent Selection: 75:25 Acetonitrile:Water (v/v) with 0.1% Formic Acid.

    • Causality: In HILIC, injecting a sample in a highly aqueous solvent disrupts the water-rich layer on the column head, causing peak splitting. Matching the sample diluent to the initial high-organic mobile phase conditions prevents these solvent effects.

  • Stock Solution: 1.0 mg/mL of the compound in diluent.

  • Working Standards: Serial dilution to 10, 50, 100, 500, and 1000 ng/mL.

  • Self-Validation Step: A 100 ng/mL SST standard is injected 6 times before the sequence. The system is only cleared for analysis if Theoretical Plates (N) > 5000 and Peak Asymmetry (As) < 1.5.

LC-MS/MS Methodologies

Optimized HILIC-MS Method:

  • Column: Superficially porous bare silica (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0.

    • Causality: The pH 3.0 buffer ensures the primary amine and pyridazine nitrogens remain fully protonated, standardizing the electrostatic interactions. The volatility of ammonium formate prevents source fouling and ion suppression in the ESI-MS, a critical failure point in traditional non-volatile phosphate buffers[3].

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

Suboptimal RPLC-MS Method (For Comparison):

  • Column: End-capped C18 (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A / B: Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (ESI+): Electrospray Ionization in Positive mode. MRM transition monitored for the protonated precursor[M+H]⁺ at m/z 166.1 transitioning to its dominant product ion (e.g., loss of ammonia).

Workflow SST System Suitability Testing (SST) N > 5000, As < 1.5 Blank Blank Injection (Self-Validation: Zero Carryover) SST->Blank Pass Criteria Met Prep Sample & Standard Preparation (Diluent: 75% MeCN, 0.1% FA) Prep->SST LCMS HILIC-ESI-MS/MS Acquisition (Positive Ion Mode, MRM) Blank->LCMS Valid ICH Q2(R2) Parameter Evaluation (Linearity, LOD/LOQ, Precision) LCMS->Valid Report Final Purity Determination & Regulatory Reporting Valid->Report

Fig 2. Self-validating LC-MS analytical workflow compliant with ICH Q2(R2) guidelines.

Data Presentation: Comparative Performance

The experimental data clearly demonstrates the superiority of the HILIC approach for this specific amine. In RPLC, the compound exhibits severe tailing and elutes too close to the void volume, making accurate quantitation of impurities impossible.

Table 1: Chromatographic Performance Comparison

ParameterRPLC-MS (C18)HILIC-MS (Bare Silica)Causality / Implication
Retention Factor (k') 0.44.2RPLC fails to retain the polar amine; HILIC provides adequate aqueous layer partitioning.
Peak Asymmetry (As) 2.8 (Severe Tailing)1.1 (Symmetrical)Uncontrolled silanol interactions in RPLC vs. controlled, buffered ion-exchange in HILIC.
Theoretical Plates (N) < 1,500> 12,000Poor efficiency in RPLC limits resolution from closely eluting polar impurities.
MS Signal-to-Noise 45:1380:1The high organic mobile phase in HILIC significantly enhances ESI desolvation efficiency[3].

ICH Q2(R2) Validation Framework

Following the selection of HILIC-MS as the fit-for-purpose method, a full validation was executed per the updated ICH Q2(R2) guidelines (adopted November 2023)[2]. This framework mandates the demonstration of specificity, linearity, range, accuracy, and precision to ensure the method is robust throughout its lifecycle.

Table 2: ICH Q2(R2) Validation Metrics for HILIC-MS Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from blank/matrixNo interfering peaks at RT 3.4 minPass
Linearity (R²) ≥ 0.990 over the reportable range0.9994 (10 - 1000 ng/mL)Pass
Limit of Detection (LOD) S/N ≥ 3:11.5 ng/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10:1, Precision ≤ 20%5.0 ng/mL (RSD: 4.2%)Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 at 100% level)0.85%Pass
Intermediate Precision %RSD ≤ 3.0% (different days/analysts)1.20%Pass

Conclusion

For the purity validation of highly polar, basic compounds like 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine, traditional RPLC-MS is fundamentally mismatched to the analyte's physicochemical properties. By transitioning to a HILIC-MS methodology, analytical scientists can leverage orthogonal partitioning and ion-exchange mechanisms to achieve superior retention, symmetrical peak shapes, and enhanced mass spectrometric sensitivity. The resulting method not only outperforms RPLC but easily satisfies the rigorous statistical requirements of the ICH Q2(R2) validation guidelines.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL:[Link]

  • HILIC: The Pros and Cons Source: LCGC International URL:[Link]

Sources

Validation

Comparing reactivity of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine vs standard primary amines

Comparative Reactivity Guide: 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine vs. Standard Primary Amines In modern drug discovery and materials science, the precise control of amine reactivity is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine vs. Standard Primary Amines

In modern drug discovery and materials science, the precise control of amine reactivity is paramount. Standard primary amines (e.g., n-butylamine, benzylamine) are highly nucleophilic but suffer from rapid in vivo metabolism (via monoamine oxidases) and a lack of chemoselectivity in complex multi-step syntheses. To circumvent these issues, researchers increasingly utilize sterically hindered amines.

This guide provides an in-depth comparative analysis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine , a highly specialized building block, against standard unhindered primary amines. By analyzing the intersection of steric bulk and electronic inductive effects, we establish field-proven methodologies for successfully deploying this challenging substrate in synthetic workflows.

Structural Causality: The Neopentyl Effect

The reactivity of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is fundamentally dictated by its neopentyl-like skeleton . The primary amine is attached to a methylene group (-CH₂-), which is immediately adjacent to a quaternary carbon bearing two methyl groups and a 6-methylpyridazin-3-yl ring.

  • Steric Hindrance (The Primary Driver): The gem-dimethyl group creates a massive steric cone angle[1]. In standard nucleophilic attacks (such as Sₙ2 alkylations or nucleophilic acyl substitutions), the incoming electrophile must approach the nitrogen lone pair at specific trajectories (e.g., the Bürgi-Dunitz angle for carbonyls). The adjacent quaternary carbon physically blocks these trajectories, drastically raising the activation energy ( ΔG‡ ) of the transition state.

  • Electronic Inductive Effects: The pyridazine ring is an electron-deficient heterocycle. While separated from the amine by an sp³ carbon spacer, its electron-withdrawing nature exerts a mild inductive pull, slightly reducing the electron density on the nitrogen lone pair compared to purely aliphatic amines [2].

ReactivityLogic Molecule 2-Methyl-2-(6-methylpyridazin-3-yl) propan-1-amine Steric gem-Dimethyl Group (Neopentyl Sterics) Molecule->Steric Electronic Pyridazine Ring (Inductive Withdrawal) Molecule->Electronic SN2 Suppressed SN2 Alkylation (Prevents Over-alkylation) Steric->SN2 High Steric Bulk Amidation Slowed Amidation (Requires COMU/HATU) Steric->Amidation High Activation Energy Stability High Metabolic Stability (Resists MAO Cleavage) Steric->Stability Shielded alpha-carbon Electronic->Amidation Reduced Nucleophilicity

Figure 1: Structural logic dictating the reactivity of the sterically hindered target amine.

Comparative Reactivity Profiles

To objectively evaluate the performance of this hindered amine, we must compare it against a standard primary aliphatic amine (n-butylamine) across ubiquitous synthetic transformations.

Quantitative Data Comparison
Reaction TypeConditionsn-Butylamine (Standard)Target Hindered AmineMechanistic Causality
Amidation EDC·HCl, HOBt, DMF, RT, 12h>95% yield<15% yieldStandard carbodiimide active esters are too bulky to overcome the neopentyl steric clash [3].
Amidation COMU, DIPEA, DMF, 50°C, 12h>98% yield82% yieldCOMU forms a highly reactive, less sterically demanding Oxyma ester, forcing the coupling [4].
Alkylation Benzyl bromide (1 eq), K₂CO₃, RTMix of mono (40%) & di-alkylated (60%)Exclusive mono-alkylated (75%)The first alkylation adds extreme steric bulk, making the secondary amine completely inert to further Sₙ2 attack.
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RTComplete in 2hComplete in 18hImine condensation is slowed by the gem-dimethyl group, requiring longer equilibration times.

Self-Validating Experimental Protocol: Hindered Amidation

Because standard coupling agents (EDC, DCC) fail to efficiently amidate neopentyl-type amines, researchers must utilize uronium-based reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. COMU is highly efficient for weak and sterically hindered amines [4].

The following protocol is designed as a self-validating system : it includes a pre-activation check and an internal control recommendation to ensure failures are correctly attributed to sterics rather than degraded reagents.

Materials Required:
  • Carboxylic acid (1.0 equiv)

  • 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (1.2 equiv)

  • COMU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:
  • System Validation (Control): Set up a parallel micro-scale reaction using n-butylamine. If the control fails, your COMU or DMF is degraded (COMU is moisture sensitive).

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) dropwise at 0°C.

  • Visual Validation: The solution will rapidly change color (often to a distinct yellow/orange), indicating the successful formation of the active Oxyma ester. Stir for 15 minutes at room temperature.

  • Amine Addition: Add the 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (1.2 eq) in a single portion.

  • Thermal Acceleration: Because the neopentyl bulk raises the activation energy, room temperature is insufficient. Heat the reaction to 50°C and stir for 12–24 hours.

  • Reaction Monitoring: Monitor via LC-MS. The mass of the active ester intermediate should steadily decrease as the product mass appears.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The morpholine byproduct of COMU is highly water-soluble, ensuring clean phase separation.

Workflow Step1 1. Activate Carboxylic Acid (Acid + COMU + DIPEA in DMF) Step2 2. Pre-activation Phase (Stir 15 mins at 25°C - Color Change) Step1->Step2 Step3 3. Add Hindered Target Amine (1.2 Equivalents) Step2->Step3 Step4 4. Elevated Temp Coupling (Stir 12-24h at 50°C) Step3->Step4 Step5 5. Workup & Purification (Aqueous wash, SFC/Flash) Step4->Step5

Figure 2: Optimized COMU-mediated amidation workflow for sterically hindered primary amines.

Strategic Applications in Drug Development

Why endure the synthetic difficulty of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine? The answer lies in pharmacokinetics and late-stage functionalization .

Standard primary amines are rapidly cleared in vivo via oxidative deamination by cytochrome P450s and monoamine oxidases. By installing the gem-dimethyl group adjacent to the amine, the α -carbon is completely shielded from enzymatic oxidation. Furthermore, the pyridazine ring serves as an excellent hydrogen-bond acceptor, improving aqueous solubility and target binding affinity without introducing the high lipophilicity commonly associated with purely aliphatic bulky groups (like tert-butyl).

When designing workflows with this molecule, chemists should leverage its resistance to over-alkylation to perform clean, one-pot secondary amine syntheses, bypassing the tedious protection/deprotection steps required for unhindered amines.

References

  • Solution Behavior of Glyco-Copoly(l-Glutamic Acid)s in Dilute Saline Solution ACS Biomacromolecules
  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage The Journal of Physical Chemistry A
  • The Synthesis of Sterically Hindered Amides Chimia
  • Efficient amidation of weak amines: synthesis, chiral separation by SFC... Organic & Biomolecular Chemistry (RSC)
Comparative

Analytical Comparison Guide: IR Spectroscopy Profiling of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

As a Senior Application Scientist, characterizing highly functionalized active pharmaceutical ingredients (APIs) requires looking beyond basic structural identification. 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, characterizing highly functionalized active pharmaceutical ingredients (APIs) requires looking beyond basic structural identification. 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a complex molecule featuring a pyridazine heterocycle, a gem-dimethyl aliphatic spacer, and a terminal primary amine.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for analyzing this compound, providing the causality behind spectral shifts and self-validating experimental protocols to ensure data integrity.

Vibrational Fingerprint & Mechanistic Causality

Before selecting an analytical modality, we must map the expected vibrational modes of the target molecule. The molecule's IR spectrum is dominated by three distinct structural domains:

  • The Primary Aliphatic Amine (-NH₂): 1[1]. Mechanistically, this doublet is not caused by two different bonds, but by the mechanical coupling of the two N-H bonds vibrating in-phase (symmetric stretch) and out-of-phase (asymmetric stretch).

  • The Pyridazine Ring: This 1,2-diazine aromatic system exhibits characteristic C-H stretching above 3000 cm⁻¹, alongside2[2].

  • The gem-Dimethyl Group: The -C(CH₃)₂- quaternary center creates a highly diagnostic feature. The symmetric bending vibrations of the two methyl groups attached to the same carbon couple together, splitting the typical ~1375 cm⁻¹ methyl bending band into a distinct doublet.

Expected IR Absorption Bands
Structural UnitVibrational ModeExpected Wavenumber (cm⁻¹)Spectral Characteristics
Primary Amine (-NH₂) N-H Asym. & Sym. Stretch3400 – 3250Weak-Medium, Doublet ("rabbit ears")
Primary Amine (-NH₂) N-H Bend (Scissoring)1650 – 1580Medium-Strong, Sharp
Primary Amine (-NH₂) C-N Stretch (Aliphatic)1250 – 1020Medium
Primary Amine (-NH₂) N-H Wag910 – 665Strong, Broad
Pyridazine Ring C-H Stretch (Aromatic)3100 – 3000Weak, Sharp
Pyridazine Ring C=N & C=C Stretch1600 – 1400Medium, Multiple bands
Aliphatic Spacer C-H Stretch (Aliphatic)2960 – 2850Strong, Multiple bands
gem-Dimethyl Group C-H Bend (Symmetric)~1385 & ~1365Medium, Characteristic Doublet

Technology Comparison: ATR-FTIR vs. Transmission FTIR

While3[3], analyzing a primary amine introduces specific optical challenges that require a comparative understanding.

Objective Performance Matrix
ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application)High (Grinding, pressing into pellet)
Analysis Depth Surface (0.5 – 2 µm)Bulk
High-Wavenumber Intensity (N-H Stretches) Suppressed (Requires ATR correction)True Relative Intensity
Moisture Interference LowHigh (KBr is hygroscopic)
Throughput & Reproducibility HighLow (Dependent on pellet quality)
The Causality of Spectral Shifts

If you run this compound on an ATR-FTIR, you will immediately notice that the N-H stretch doublet (~3300 cm⁻¹) appears disproportionately weak compared to reference library spectra. 4[4]. The evanescent wave penetrates shallower at higher wavenumbers (shorter wavelengths). Therefore, Transmission FTIR remains the gold standard if quantifying the relative intensity of the N-H stretch is critical to your assay.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include built-in validation checks. Below are the optimized workflows for both modalities.

Protocol A: ATR-FTIR Workflow (High Throughput)
  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Causality: Isopropanol evaporates rapidly without leaving IR-active aliphatic residues.

  • System Validation (Background): Acquire a background spectrum of the empty crystal.

    • Validation Check: Ensure the baseline is flat (100% Transmittance) and the energy throughput is >90%. A sloping baseline indicates a contaminated crystal.

  • Sample Application: Apply 1-2 mg of the neat compound directly onto the crystal. Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact, maximizing the evanescent wave's interaction with the solid.

  • Acquisition & Processing: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in your spectroscopy software to normalize the suppressed high-wavenumber N-H and C-H stretching bands for accurate library matching.

Protocol B: Transmission FTIR Workflow (High Fidelity)
  • Matrix Preparation: Dry IR-grade Potassium Bromide (KBr) in an oven at 110°C for 2 hours and store in a desiccator.

  • Sample Dispersion: Mix ~1 mg of the compound with ~150 mg of anhydrous KBr. Grind vigorously in an agate mortar for 1-2 minutes. Causality: Fine grinding reduces particle size below the wavelength of IR light, preventing baseline scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a die and press under 10 tons of vacuum pressure for 2 minutes to form a transparent disk.

  • Acquisition & Validation: Collect the spectrum.

    • Validation Check (Critical): Inspect the 3400 cm⁻¹ region. If a massive, broad band is present, the KBr has absorbed atmospheric moisture. This O-H stretch will completely mask the N-H doublet of your primary amine, rendering the spectrum invalid. If observed, discard the pellet and re-dry the KBr.

Analytical Decision Workflow

FTIR_Methodology A Sample: 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine B Select Spectroscopic Modality A->B C ATR-FTIR (Surface Analysis) B->C D Transmission FTIR (Bulk Analysis) B->D E Direct Application (No Prep) C->E F Grind with Anhydrous KBr Press Pellet D->F G Validate: Check Baseline & Energy Throughput E->G H Validate: Check for O-H Moisture Interference F->H I Apply ATR Correction Algorithm G->I J Direct Spectral Interpretation H->J K Identify N-H, C-H, and Pyridazine Bands I->K J->K

Workflow for FTIR modality selection and validation for primary amine analysis.

References

  • Source: orgchemboulder.
  • Source: edinst.
  • Source: rockymountainlabs.
  • Source: aip.

Sources

Validation

Rational Design and Application of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine in Lead Optimization

As drug discovery programs increasingly target complex biological pathways, the physicochemical and metabolic liabilities of traditional aromatic scaffolds often become bottlenecks. For decades, the phenyl ring has been...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical and metabolic liabilities of traditional aromatic scaffolds often become bottlenecks. For decades, the phenyl ring has been a ubiquitous spacer and hydrophobic core in medicinal chemistry. However, its high lipophilicity (logP) and susceptibility to cytochrome P450 (CYP450) mediated oxidation frequently lead to poor aqueous solubility and rapid metabolic clearance.

To overcome these challenges, 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine has emerged as a highly engineered, premium building block. By synergizing the bioisosteric properties of a pyridazine core with the steric shielding of a gem-dimethyl group, this molecule offers a sophisticated solution for modern lead optimization.

This guide provides an objective, data-driven comparison of this building block against traditional alternatives, detailing the causality behind its structural features and providing self-validating experimental workflows for its integration.

Structural Rationale: The Causality of Design

The architecture of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is not arbitrary; every functional group serves a distinct, synergistic purpose in improving the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting drug candidate.

The Pyridazine Core: Bioisosterism and Physicochemical Tuning

Replacing a phenyl ring with a pyridazine (1,2-diazine) core is a classical bioisosteric strategy. The introduction of two adjacent nitrogen atoms fundamentally alters the electronic distribution and solvation energy of the molecule. When used as a bioisosteric replacement for a phenyl ring, the pyridazine core can reduce the resulting logP by approximately two log units, dramatically improving water solubility[1]. Furthermore, the strong dipole moment and hydrogen-bond accepting properties of the pyridazine ring contribute to a lower logD profile at physiological pH, which enhances oral bioavailability and reduces non-specific protein binding[2]. The addition of a methyl group at the 6-position of the pyridazine ring further protects the core from nucleophilic attack and enzymatic degradation.

The gem-Dimethyl Effect: Metabolic Shielding

The carbon atom directly adjacent to an aromatic ring (the "benzylic" position) is highly vulnerable to CYP450-mediated oxidation, which rapidly clears the drug from systemic circulation. By installing a gem-dimethyl group at this position (creating a quaternary carbon), the molecule is sterically shielded, and the abstractable alpha-protons are eliminated. This modification protects vulnerable sites from metabolic degradation, thereby prolonging the compound's half-life and increasing overall metabolic stability[3]. Additionally, the gem-dimethyl group restricts the conformational flexibility of the primary amine side chain. This entropic pre-organization can enforce a bioactive conformation, significantly enhancing binding affinity to the target receptor[4].

The Primary Amine: Controlled Coupling

While the gem-dimethyl group provides necessary steric bulk, placing an amine directly on the quaternary carbon would render it too sterically hindered for efficient synthesis. By extending the chain by one methylene group (forming a neopentyl-like primary amine), the molecule retains its metabolic shield while exposing the primary amine for high-yielding amide coupling or reductive amination reactions.

G A Phenyl Core B Pyridazine Core (Lower logD) A->B Bioisosteric Replacement C gem-Dimethyl (Metabolic Shield) B->C Structural Modification D Primary Amine (Coupling Site) C->D Functionalization E Optimized Scaffold: 2-Methyl-2-(6-methylpyridazin -3-yl)propan-1-amine D->E Integration

Rational design pathway illustrating the evolution of the optimized pyridazine building block.

Objective Performance Comparison

To objectively evaluate the performance of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine, we compare it against a standard phenyl building block (Benzylamine) and a simple pyridazine analog (Pyridazin-3-ylmethanamine). The data below synthesizes expected physicochemical and in vitro metabolic parameters based on established structure-property relationships.

Building BlockcLogPAqueous Solubility (µM)HLM Stability (t½, min)Amide Coupling Reactivity
Benzylamine (Reference)1.09~5015 (Rapid oxidation)Very High
Pyridazin-3-ylmethanamine -0.51>50022 (Moderate oxidation)High
2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine 0.85~350>120 (Highly stable)Moderate (Requires HATU)

Analysis of Causality: The simple pyridazine analog drastically improves solubility but remains vulnerable to oxidation at the benzylic position. The engineered target molecule, 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine, strikes an optimal balance: the lipophilicity introduced by the gem-dimethyl group is perfectly offset by the polarity of the pyridazine core, while the metabolic half-life (HLM t½) is extended exponentially due to the steric blockade of CYP450 enzymes.

Experimental Workflows & Self-Validating Protocols

Integrating a sterically hindered, neopentyl-like amine requires specific synthetic strategies. Standard coupling agents (like EDC/HOBt) often fail due to the activation energy barrier imposed by the gem-dimethyl group. The following protocol utilizes HATU, a highly reactive uronium-based coupling agent, to drive the reaction forward.

Protocol 1: Sterically Hindered Amide Coupling

Objective: Couple 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine to a target carboxylic acid.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to facilitate active ester formation without competing with the amine. Stir for 15 minutes at room temperature.

  • Amine Introduction: Add 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (1.1 eq) to the mixture.

  • Self-Validating Monitoring Step: At the 2-hour mark, sample the reaction for LC-MS analysis.

    • Validation Logic: If the LC-MS shows the presence of the active ester mass but no product mass, the steric hindrance is impeding nucleophilic attack. The system dictates that you must elevate the temperature to 50°C to overcome the kinetic barrier. If the product mass is present, continue stirring at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes acidic byproducts and hydrolyzes any unreacted active ester. Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

G Step1 1. Reagent Prep (Acid + HATU + DIPEA) Step2 2. Amine Addition (Add Pyridazine Scaffold) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS Validation at 2h) Step2->Step3 Step4 4. Workup & Purification (Aqueous Wash + Flash Chro.) Step3->Step4 Step5 5. Final Validation (NMR & Purity >95%) Step4->Step5

Step-by-step experimental workflow for amide coupling using the pyridazine building block.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic shielding effect of the gem-dimethyl group.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the synthesized compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the essential electron donor for CYP450-mediated oxidation; without it, phase I metabolism cannot occur.

  • Sampling (Self-Validating Timecourse): Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard. Validation Logic: The 0-minute timepoint serves as the 100% baseline. If the internal standard signal fluctuates across timepoints, the extraction efficiency is compromised, invalidating the run.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (t½).

References

  • Aromatic Bioisosteres Cambridge MedChem Consulting [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery National Center for Biotechnology Information (PMC)[Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability ScienceOpen[Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry American Chemical Society (ACS)[Link]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Profiling of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine: A Comparative Guide to Orbitrap vs. Q-TOF Platforms

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (Exact Mass: 165.1266 Da) is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors and central nervous system (CNS) t...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine (Exact Mass: 165.1266 Da) is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. Its structure features a basic primary amine tethered to a 6-methylpyridazine core via a sterically hindered gem-dimethyl carbon. Characterizing this compound, mapping its fragmentation pathways, and profiling its synthetic impurities requires robust analytical platforms.

As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant High-Resolution Mass Spectrometry (HRMS) architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this compound. This guide synthesizes technical specifications with field-proven mechanistic insights to help you select the optimal platform for your structural elucidation workflows.

Platform Performance Comparison: Orbitrap vs. Q-TOF

The choice between Orbitrap and Q-TOF architectures hinges on your specific analytical bottleneck: resolving power versus temporal fidelity.

  • Orbitrap MS (e.g., Thermo Q Exactive series): Orbitrap analyzers trap ions in an electrostatic field, deriving m/z values by measuring their axial oscillation frequencies via Fourier transform ()[1]. This provides unparalleled mass resolution (up to 240,000 FWHM). For 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine, this extreme resolution is critical when resolving isobaric impurities in complex matrices—such as distinguishing a metabolic oxidation (+O, +15.9949 Da) from a structurally distinct amine substitution (+NH2, +16.0187 Da) that differ by mere milliDaltons.

  • Q-TOF MS (e.g., Agilent 6546 or Sciex X500R): Q-TOF platforms accelerate ions through a flight tube, measuring the time it takes to reach the detector. This allows for extremely fast acquisition rates (up to 100 Hz) and a wider intra-spectral dynamic range due to their Microchannel Plate (MCP) detectors ()[1]. Q-TOF is the superior choice for high-throughput quantitative screening or when utilizing ultra-fast UHPLC gradients where peak widths are less than 2 seconds.

Quantitative Data Summary
FeatureOrbitrap MSQ-TOF MSImpact on Target Compound Analysis
Max Resolution (FWHM) Up to 240,00040,000 – 80,000Orbitrap excels at separating isobaric matrix interferences.
Mass Accuracy < 1 ppm (with lock mass)1 – 3 ppmBoth easily confirm the C9H15N3 formula.
Scan Speed 1 – 20 Hz (Resolution dependent)Up to 100 HzQ-TOF provides better data density across narrow UHPLC peaks.
Dynamic Range ~4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF is better for quantifying trace impurities alongside the API.
Detector Technology Image Current (Space-charge limited)MCP / Electron MultiplierQ-TOF resists saturation better at high concentrations.

Mechanistic Fragmentation Analysis (ESI+)

Understanding the gas-phase fragmentation of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is essential for structural elucidation. Upon positive electrospray ionization (ESI+), protonation predominantly occurs at the primary amine or the highly basic pyridazine nitrogens, yielding a precursor ion at m/z 166.1344 .

  • Loss of Ammonia (m/z 149.1079): The most thermodynamically favorable pathway is the neutral loss of NH3 (-17.0265 Da). The gem-dimethyl group at C2 facilitates this by stabilizing the resulting carbocation via hyperconjugation, driving the inductive cleavage of the amine.

  • Pyridazine Ring Cleavage (m/z 121.1018): Following the loss of ammonia, the diazine ring is highly susceptible to the extrusion of nitrogen gas (N2, -28.0061 Da) under higher collision energies (HCD/CID). This isomeric signature is a hallmark of pyridazine fragmentation dynamics ()[2].

  • Aliphatic Chain Cleavage (m/z 93.0453): The bond between the pyridazine ring and the quaternary carbon can undergo heterolytic cleavage, driven by charge localization on the heterocyclic nitrogen, leaving the protonated 6-methylpyridazine core ()[3].

Predicted Exact Mass and Key Fragments
Ion TypeFormulaTheoretical m/zMechanistic Origin
[M+H]+ C9H16N3+166.1344Protonation of primary amine or pyridazine nitrogen.
[M+H - NH3]+ C9H13N2+149.1079Inductive cleavage of the primary amine.
[M+H - NH3 - N2]+ C9H13+121.1018Ring opening and loss of nitrogen gas from the pyridazine ring.
[M+H - C4H11N]+ C5H5N2+93.0453Cleavage of the aliphatic side chain leaving the pyridazine core.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following LC-HRMS protocol is designed as a self-validating system. By integrating continuous quality control checks, the method inherently proves its own reliability during every batch, eliminating false positives/negatives.

Step 1: System Suitability Testing (SST)

  • Action: Inject a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) before the batch.

  • Causality: Verifies mass accuracy (< 2 ppm) and resolution. If the SST fails, the system is automatically halted, preventing the acquisition of compromised data.

Step 2: Blank Injection & Carryover Validation

  • Action: Inject 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Causality: Establishes a clean baseline and proves zero carryover from previous runs. The 50:50 ratio ensures the highly polar amine remains solvated while the organic modifier promotes efficient desolvation in the ESI source.

Step 3: Internal Standard (IS) Spiking

  • Action: Spike all samples with a stable isotope-labeled standard (e.g., Pyridazine-d4) at 100 ng/mL.

  • Causality: Corrects for matrix-induced ion suppression. Normalizing the target compound's signal against the IS ensures that fluctuations in intensity are chemical realities, not instrumental artifacts.

Step 4: Sample Acquisition (UHPLC-HRMS)

  • Action: Inject 1 µL of the sample (1 µg/mL). Separate using a C18 column (1.7 µm, 2.1 x 50 mm) with a 3-minute gradient (5% to 95% Acetonitrile with 0.1% FA). Acquire MS1 and MS2 (Data-Dependent Acquisition) in ESI+ mode.

  • Causality: The rapid gradient requires the fast scan speed of a Q-TOF or an optimized Orbitrap method to ensure at least 12-15 data points across the chromatographic peak for accurate integration.

Step 5: Post-Run QC Bracket

  • Action: Re-inject the SST and Blank at the end of the batch.

  • Causality: Validates that mass calibration and system cleanliness were maintained throughout the entire analytical run.

Workflow and Fragmentation Visualizations

LC_HRMS_Workflow cluster_0 Sample Prep & Separation cluster_1 HRMS Platforms cluster_2 Data Analysis N1 Sample Prep (1 µg/mL + IS) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 Orbitrap MS High Res (240k) Slow Scan N2->N3 High Res Route N4 Q-TOF MS High Speed (100Hz) Wide Dynamic Range N2->N4 High Speed Route N5 Exact Mass & Isotope Fidelity Check N3->N5 N4->N5 N6 Structural Elucidation (Fragmentation) N5->N6

Figure 1: Self-validating LC-HRMS workflow comparing Orbitrap and Q-TOF analytical platforms.

Fragmentation_Pathway M [M+H]+ m/z 166.1344 (Precursor Ion) F1 [M+H - NH3]+ m/z 149.1079 (Loss of Ammonia) M->F1 -NH3 (-17.0265 Da) Inductive Cleavage F2 [M+H - C4H11N]+ m/z 93.0453 (Pyridazine Core) M->F2 -C4H11N (-73.0891 Da) Aliphatic Cleavage F3 [M+H - NH3 - N2]+ m/z 121.1018 (Ring Opening) F1->F3 -N2 (-28.0061 Da) High Collision Energy

Figure 2: ESI+ mechanistic fragmentation pathway of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine.

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Safety & Regulatory Compliance

Safety

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of novel heterocyclic building blocks. 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a specialized in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of novel heterocyclic building blocks. 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a specialized intermediate featuring a sterically hindered primary amine tethered to an electron-deficient pyridazine core. While highly valuable for synthesizing targeted therapeutics, this dual-nitrogen motif presents distinct physicochemical challenges at the end of its experimental lifecycle.

Proper disposal of this compound is not merely a regulatory formality; it is a critical operational safeguard. The basicity of the primary amine combined with the chelating potential of the pyridazine ring demands precise, causality-driven waste management to prevent incompatible chemical reactions, alkaline corrosion, and environmental toxicity.

Below is the definitive operational guide for the safe handling, neutralization, and disposal of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine waste streams.

Physicochemical Profiling & Disposal Causality

To design a fail-safe disposal strategy, we must first analyze the molecule's reactivity profile. The physical properties of this compound dictate how it interacts with other waste streams and why specific segregation protocols are mandatory.

Table 1: Quantitative Physicochemical Data & Disposal Implications

PropertyValue / CharacteristicOperational Causality & Disposal Implication
Molecular Weight 165.24 g/mol Essential for calculating stoichiometric acid requirements during bulk aqueous neutralization.
pKa (Amine) ~9.5 - 10.5Highly basic. Aqueous waste streams will exceed pH 9, requiring neutralization prior to accumulation to prevent alkaline degradation of secondary containment vessels.
Nucleophilicity High (Primary Amine)Reacts exothermically with electrophiles. Must be strictly segregated from concentrated halogenated waste to prevent spontaneous alkylation and pressure buildup.
Metal Coordination Bidentate potentialPyridazine nitrogens readily chelate heavy metals. Must be segregated from transition metal waste (e.g., Palladium catalysts) to prevent the formation of shock-sensitive complexes.
EPA Waste Code D002 (if pH ≥ 12.5)Unneutralized, highly concentrated aqueous solutions trigger [1], mandating strict regulatory tracking.

Decision Matrix for Waste Segregation

The physical state and solvent matrix of the waste dictate its disposal route. The following workflow illustrates the logical segregation path for routing 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine waste to ensure compliance and safety.

G N1 2-Methyl-2-(6-methylpyridazin-3-yl) propan-1-amine Waste N2 Solvent Matrix? N1->N2 N3 Aqueous Solution N2->N3 Water N4 Organic Solution N2->N4 Organic N5 Neutralize (1M HCl) Target pH 6-8 N3->N5 N6 Segregate into Non-Halogenated Waste N4->N6 N7 Aqueous Waste Accumulation (SAA) N5->N7 N8 EPA-Compliant Incineration N6->N8

Figure 1: Decision matrix for the segregation and disposal of pyridazine amine waste streams.

Self-Validating Neutralization & Disposal Protocols

Trust in a laboratory protocol comes from its ability to self-validate. Blindly adding acid to an amine waste stream is dangerous; operators must have immediate, visual confirmation that the hazard has been mitigated. The following methodologies utilize built-in feedback loops to ensure the amine is safely quenched before transfer to a Satellite Accumulation Area (SAA) [2].

Protocol A: Aqueous Waste Neutralization (Self-Validating)

Objective: Quench the basicity of the amine to a safe pH range (6.0 - 8.0) to prevent alkaline corrosion. Causality: The steric hindrance of the tert-butyl-like group (2-methylpropan-2-yl moiety) slows down the protonation kinetics slightly compared to linear amines. Vigorous stirring is required to prevent localized pockets of unneutralized base.

Step-by-Step Methodology:

  • Volume Assessment: Measure the total volume of the aqueous amine waste in a well-ventilated fume hood. Place the beaker on a magnetic stir plate.

  • Indicator Addition (The Validation Mechanism): Add 3-5 drops of Bromothymol blue indicator to the waste. The solution will immediately turn blue , validating the highly alkaline state (pH > 7.6).

  • Titration: While stirring vigorously, slowly add 1M Hydrochloric Acid (HCl) dropwise. Expert Insight: Never use concentrated acids (e.g., 12M HCl) for this step. The exothermic protonation of the primary amine can cause flash-boiling, aerosolizing the toxic pyridazine core into the fume hood.

  • Visual Validation: Cease acid addition the moment the solution transitions to a stable green color. This visual cue guarantees the solution has crossed into the safe pH 6.0 - 7.6 threshold.

  • Quantitative Confirmation: Verify the final pH using a calibrated pH meter.

  • Transfer: Once validated, transfer the neutral solution to the designated aqueous hazardous waste carboy in your lab's SAA.

Protocol B: Organic Solvent Waste Segregation

Objective: Safely package amine-contaminated organic solvents for institutional incineration. Causality: Amines react violently with oxidizing agents (e.g., Chromerge, Nitric acid waste) and can slowly alkylate in the presence of concentrated halogenated solvents, generating heat and pressure over time [3].

Step-by-Step Methodology:

  • Compatibility Check: Inspect the receiving waste carboy. Ensure it contains absolutely NO oxidizers, heavy metal catalysts, or concentrated acidic waste.

  • Matrix Segregation:

    • If the amine is dissolved in solvents like methanol, ethanol, or ethyl acetate, route it into a "Non-Halogenated Organic Waste" container.

    • If dissolved in dichloromethane (DCM) or chloroform, use a "Halogenated Organic Waste" container, but ensure the total amine concentration in the vessel remains <5% to minimize the risk of exothermic alkylation.

  • EPA-Compliant Labeling: Affix a hazardous waste label immediately. By [2], the label must explicitly list the chemical name ("2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine") and its estimated percentage composition. Do not use abbreviations.

  • Storage: Store the container upright in a secondary containment tray within the SAA. Cap the container securely with a vented cap to prevent vapor release while allowing potential pressure to escape safely.

Regulatory Grounding & Institutional Compliance

The American Chemical Society (ACS) strongly advocates for the in-lab treatment of small quantities of waste—such as our neutralization protocol—to render materials less hazardous before they enter the broader institutional waste stream [4]. By neutralizing the amine at the benchtop, you eliminate the D002 (Corrosive) EPA waste code characteristic, significantly reducing the logistical burden and disposal costs for your Environmental Health and Safety (EHS) department.

Always ensure that your Satellite Accumulation Areas are inspected weekly for leaks and that containers are transferred to the central accumulation area within three days of becoming full, adhering strictly to federal and state environmental guidelines.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Satellite Accumulation Areas (SAAs) for Hazardous Waste U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Guidelines: Handling and Disposal of Chemicals Purdue University Radiological and Environmental Management (REM) URL:[Link]

  • Regulation of Laboratory Waste American Chemical Society (ACS) Public Policies URL:[Link]

Handling

A Comprehensive Guide to the Safe Handling of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: A Proactive Approach Primary Amines: This class of compounds can be corrosive and may cause irritation to the ski...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Proactive Approach

  • Primary Amines: This class of compounds can be corrosive and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some primary aromatic amines are known for their potential carcinogenicity and mutagenicity, and while this compound is an aliphatic amine, caution is warranted due to the aromatic nature of the pyridazine ring.[3][4] Inhalation of amine vapors can lead to respiratory irritation, coughing, and in some cases, a temporary condition known as glaucopsia (blurred vision with halos around lights).[1]

  • Pyridazine Derivatives: The safety profile of pyridazine compounds can vary significantly based on their substitutions.[5] They may cause skin and eye irritation.[5] Nucleophilic substitution reactions can occur with pyridazines, indicating a degree of reactivity that necessitates careful handling.[6]

Given these properties, 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation. All handling procedures must be designed to minimize direct contact and aerosol generation.

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All work involving the handling of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[5][7]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[8]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is crucial to prevent exposure through all potential routes.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[5][7]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling pyridazine compounds.[5] For prolonged contact or when handling concentrated solutions, consider double-gloving.[7] Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.[7]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory at all times.[5][7]
Respiratory Protection Respirator (if necessary)If there is a risk of generating aerosols or if work is being performed outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount for safety.

Receiving and Unpacking:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE during unpacking.

  • Confirm the identity of the chemical with the label and any accompanying documentation.

Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[10][11]

  • Do not eat, drink, or smoke in the laboratory.[10][12]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[5][8]

  • Avoid the formation of dust and aerosols.[11][13]

  • Wash hands thoroughly with soap and water after handling.[7][11]

Storage:

  • Store in a tightly closed, properly labeled container.[10][12]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][11]

  • For stable pyridazine derivatives, storage at room temperature (15-25°C) is generally acceptable, while more sensitive compounds may require refrigeration (2-8°C).[5]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigate risks.

Small Spills (in a fume hood):

  • Restrict access to the area.

  • Wear full PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Large Spills:

  • Evacuate the immediate area and alert others.

  • If the spill is outside of a fume hood, evacuate the entire laboratory and prevent re-entry.

  • Contact your institution's emergency response team.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[10][12] Remove contaminated clothing.[12]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.[10][12] If breathing is difficult, provide oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials containing 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste, including contaminated consumables (e.g., gloves, paper towels, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Disposal: Waste disposal must be carried out in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[2] Use a licensed chemical waste disposal service.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine from receipt to disposal.

Safe Handling Workflow for 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Preparedness Risk_Assessment Conduct Risk Assessment (Review Hazards) Gather_PPE Gather & Inspect PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Transfer Weighing & Transferring Prepare_Work_Area->Weigh_Transfer Reaction_Setup Reaction Setup / Experiment Weigh_Transfer->Reaction_Setup Decontamination Decontaminate Work Area & Equipment Reaction_Setup->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Proper_Disposal Dispose via Licensed Service Waste_Segregation->Proper_Disposal Spill_Response Spill Response Kit First_Aid First Aid Knowledge

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